TD1092
Description
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Properties
Molecular Formula |
C55H70N8O9 |
|---|---|
Molecular Weight |
987.2 g/mol |
IUPAC Name |
(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-7-[8-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbonyl]amino]octoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C55H70N8O9/c1-33(56-5)48(65)60-47(55(2,3)4)54(71)62-32-36-27-39(21-19-35(36)28-45(62)51(68)58-43-18-14-16-34-15-10-11-17-40(34)43)72-26-13-9-7-6-8-12-25-57-49(66)37-30-61(31-37)38-20-22-41-42(29-38)53(70)63(52(41)69)44-23-24-46(64)59-50(44)67/h10-11,15,17,19-22,27,29,33,37,43-45,47,56H,6-9,12-14,16,18,23-26,28,30-32H2,1-5H3,(H,57,66)(H,58,68)(H,60,65)(H,59,64,67)/t33-,43+,44?,45-,47+/m0/s1 |
InChI Key |
SZHRKMBISSMURE-LXHHKSBKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TD-1092: A Deep Dive into the Mechanism of a Pan-IAP Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-1092 is a novel heterobifunctional small molecule that operates as a potent, pan-inhibitor of apoptosis (IAP) protein degrader. Functioning as a proteolysis-targeting chimera (PROTAC), TD-1092 orchestrates the ubiquitination and subsequent proteasomal degradation of key IAP family members, namely cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). This targeted degradation is achieved through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. By eliminating these crucial anti-apoptotic proteins, TD-1092 effectively sensitizes cancer cells to apoptotic signals, leading to programmed cell death. Furthermore, TD-1092 has been demonstrated to impede the tumor necrosis factor-alpha (TNFα)-mediated activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical axis for inflammation and cell survival. This whitepaper provides a comprehensive technical overview of the mechanism of action of TD-1092, including available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PROTAC-mediated IAP Degradation
TD-1092 is a PROTAC that physically links the target IAP proteins to the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the IAP proteins, marking them for degradation by the 26S proteasome. The degradation of cIAP1, cIAP2, and XIAP has profound downstream effects on cell survival and signaling pathways.
The primary mechanism involves the following key steps:
-
Ternary Complex Formation: TD-1092 simultaneously binds to the BIR domain of an IAP protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the polyubiquitination of the IAP protein.
-
Proteasomal Degradation: The polyubiquitinated IAP protein is recognized and degraded by the proteasome.
-
Apoptosis Induction: The removal of IAPs, which are endogenous inhibitors of caspases, leads to the activation of effector caspases, such as caspase-3 and caspase-7, thereby executing the apoptotic program.
-
NF-κB Pathway Inhibition: By degrading cIAPs, which are essential components of the TNFα receptor signaling complex, TD-1092 prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting its transcriptional activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for TD-1092.
| Parameter | Cell Line | Value | Reference |
| IG50 | MCF-7 | 0.395 µM | [1] |
Table 1: In Vitro Efficacy of TD-1092 [1]
| Target Protein | Cell Line | Concentration | Time (h) | Degradation | Reference |
| cIAP1 | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 | Dose- and time-dependent | [1] |
| cIAP2 | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 | Dose- and time-dependent | [1] |
| XIAP | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 | Dose- and time-dependent | [1] |
Table 2: IAP Degradation Profile of TD-1092 [1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of TD-1092.
Western Blotting for IAP Degradation
This protocol is used to determine the extent of cIAP1, cIAP2, and XIAP degradation following treatment with TD-1092.
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Cell Culture and Treatment: Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of TD-1092 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 2, 4, 6 hours).
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Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are collected by scraping and clarified by centrifugation.
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Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
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Cell Seeding and Treatment: MCF-7 cells are seeded in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight. Cells are then treated with TD-1092 (e.g., 0.01, 0.1, 1 µM) for 18 hours.
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Assay Procedure: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions. An equal volume of the reagent is added to each well of the 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur. The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
-
Data Analysis: The results are expressed as fold-change in caspase activity relative to untreated control cells.
NF-κB Signaling Pathway Analysis by Western Blot
This method assesses the effect of TD-1092 on the TNFα-induced NF-κB signaling pathway.
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Cell Culture and Stimulation: Cells (e.g., MCF-7) are pre-treated with TD-1092 (e.g., 1 µM) for a specified time (e.g., 6 hours). Subsequently, the cells are stimulated with TNFα (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB pathway activation.
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Western Blotting: Cell lysates are prepared and subjected to Western blotting as described above.
-
Antibodies: Primary antibodies specific for the phosphorylated forms of IKK (p-IKK), IκBα (p-IκBα), and p65 (p-p65), as well as their total protein counterparts, are used for immunoblotting.
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Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition by TD-1092.
Cell Viability Assay
This assay determines the cytotoxic effect of TD-1092 on cancer cells.
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Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a suitable density and allowed to adhere.
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Compound Treatment: Cells are treated with a serial dilution of TD-1092 for 48 or 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence readings are measured, and the percentage of cell viability is calculated relative to vehicle-treated control cells. The half-maximal growth inhibitory concentration (IG50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows associated with TD-1092.
Caption: Mechanism of action of TD-1092.
Caption: General experimental workflow for TD-1092.
References
TD-1092: An In-depth Technical Guide to a Pan-IAP Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-1092 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs), key regulators of programmed cell death and immune signaling. By co-opting the cell's natural protein disposal machinery, TD-1092 offers a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of TD-1092, including its mechanism of action, key biological data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains. Several members, notably cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. TD-1092 is a pan-IAP degrader that leverages the PROTAC technology to specifically target and eliminate these proteins. It consists of a ligand that binds to IAPs, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of IAPs, marking them for degradation by the proteasome.
Mechanism of Action
TD-1092 functions by inducing the proximity of IAPs to the CRBN E3 ligase complex. This induced proximity leads to the transfer of ubiquitin from the E2 conjugating enzyme to the IAP substrate. The resulting polyubiquitinated IAPs are then recognized and degraded by the 26S proteasome. The degradation of cIAP1, cIAP2, and XIAP by TD-1092 has two major downstream consequences:
-
Activation of Apoptosis: The removal of XIAP, a potent inhibitor of caspases-3, -7, and -9, leads to the activation of the caspase cascade and subsequent apoptotic cell death.
-
Inhibition of NF-κB Signaling: The degradation of cIAP1 and cIAP2, which are critical components in the tumor necrosis factor-alpha (TNFα)-mediated activation of the NF-κB pathway, results in the suppression of this pro-survival signaling cascade. TD-1092 has been shown to inhibit the phosphorylation of key downstream effectors, including IKK, IκBα, p65, and p38.
Quantitative Biological Data
While specific DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values for TD-1092 are detailed in the primary literature, the following tables summarize representative quantitative data for TD-1092 and similar IAP-degrading PROTACs to illustrate their potency and activity.
Table 1: In Vitro Degradation of IAP Proteins
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |
| TD-1092 | cIAP1, cIAP2, XIAP | Various | Sub-micromolar | >90 | 6 | [1][2] |
| Compound 9 | cIAP1 | MM.1S | 2.4 | >95 | 16 | [1] |
| Compound 9 | cIAP2 | MM.1S | 6.2 | >95 | 16 | [1] |
| Compound 9* | XIAP | MM.1S | 0.7 | >95 | 16 | [1] |
*Compound 9 is a potent IAP-degrading PROTAC described in related literature and is included for comparative purposes.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (nM) | Time (h) | Reference |
| TD-1092 | MCF-7 | Not Reported | 72 | [3] |
| Compound 9 | NCI-H929 | 8.5 | 72 | [4] |
| Compound 25 | NCI-H929 | 27 | 72 | [4] |
| Compound 9 | MOLM13 | 2.1 | 72 | [4] |
| Compound 9 | SUDHL6 | 1.6 | 72 | [4] |
*Compounds 9 and 25 are potent IAP-degrading PROTACs included for comparative purposes.
Signaling Pathways and Experimental Workflows
TD-1092 Mechanism of Action: IAP Degradation
Caption: TD-1092 mediates the formation of a ternary complex, leading to IAP ubiquitination and degradation.
Downstream Signaling Pathways Affected by TD-1092
References
TD-1092: A Technical Guide to a Novel Pan-IAP Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-1092 is a novel heterobifunctional small molecule that operates as a potent, pan-inhibitor of apoptosis (IAP) protein degrader. By co-opting the E3 ubiquitin ligase cereblon (CRBN), TD-1092 induces the proteasomal degradation of cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked IAP (XIAP). This targeted degradation of key anti-apoptotic proteins leads to the activation of caspases, induction of apoptosis, and suppression of the TNFα-mediated NF-κB signaling pathway. As a Proteolysis Targeting Chimera (PROTAC), TD-1092 represents a promising therapeutic strategy for cancers that exhibit IAP overexpression and resistance to conventional therapies. This technical guide provides a comprehensive overview of the core mechanism, experimental validation, and key data associated with TD-1092.
Core Mechanism of Action
TD-1092 functions as a molecular bridge, simultaneously binding to an IAP protein and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the IAP protein, marking it for degradation by the 26S proteasome. The degradation of cIAP1, cIAP2, and XIAP removes their inhibitory constraints on caspase activation, thereby promoting programmed cell death.
Downstream Signaling Consequences
The degradation of IAPs by TD-1092 has two major downstream effects: the activation of apoptosis and the inhibition of the canonical NF-κB pathway.
Induction of Apoptosis
XIAP is a direct inhibitor of caspase-3, -7, and -9. By degrading XIAP, TD-1092 relieves this inhibition, leading to the activation of the executioner caspases 3 and 7, and subsequent apoptosis.
Inhibition of NF-κB Signaling
cIAP1 and cIAP2 are critical components of the TNFα signaling pathway that leads to the activation of the transcription factor NF-κB. TD-1092-mediated degradation of cIAPs disrupts this pathway, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting the transcription of pro-survival and inflammatory genes.
Quantitative Data Summary
The efficacy of TD-1092 has been quantified across various cellular assays. The following tables summarize the key findings.
| Parameter | Cell Line | Value | Reference |
| IG50 | MCF-7 | 0.395 µM | [1] |
Table 1: Growth Inhibition of TD-1092
| Target Protein | Cell Line | Concentration Range | Time Range | Outcome | Reference |
| cIAP1 | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation | [2] |
| cIAP2 | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation | [2] |
| XIAP | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation | [2] |
Table 2: IAP Degradation Profile of TD-1092
| Assay | Cell Line | Concentration | Time | Outcome | Reference |
| Caspase-3/7 Activation | MCF-7 | 0.01, 0.1, 1 µM | 18 h | Activation of caspases | [2] |
| Cancer Cell Death | Not Specified | 1 µM | 48 and 72 h | Promotion of cell death | [2] |
| TNFα-induced Migration and Invasion | MDA-MB-231, MDA-MB-157 | 0.1 µM | 24 h | Inhibition of migration and invasion | [2] |
| TNFα-induced NF-κB Signaling | Not Specified | 1 µM | 6 h | Inhibition of IKK, IκBα, p65, and p38 phosphorylation | [2] |
Table 3: Functional Cellular Effects of TD-1092
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Western Blot for IAP Degradation
This protocol is a standard method to quantify the levels of specific proteins in cell lysates.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of TD-1092 (e.g., 0.01 to 10 µM) or vehicle control for various time points (e.g., 0.5 to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to the loading control. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
Caspase-3/7 Activation Assay
This luminescent assay measures the activity of executioner caspases 3 and 7.
Methodology:
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Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with TD-1092 at various concentrations (e.g., 0.01 to 1 µM) for a specified time (e.g., 18 hours).
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Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well at a 1:1 volume ratio to the cell culture medium.
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Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
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Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to a vehicle-treated control.
NF-κB Signaling Pathway Analysis
This experiment typically involves Western blotting to assess the phosphorylation status of key proteins in the NF-κB pathway.
Methodology:
-
Cell Treatment: Pre-treat cells with TD-1092 (e.g., 1 µM) for a specified duration (e.g., 6 hours) before stimulating with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Western Blotting: Prepare cell lysates and perform Western blotting as described in section 4.1.
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Antibody Probing: Use primary antibodies specific for the phosphorylated and total forms of IKK, IκBα, and p65.
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Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the effect of TD-1092 on TNFα-induced signaling.
Cell Viability Assay
Cell viability can be assessed using various methods, such as MTT or CellTiter-Glo® assays.
Methodology (MTT Assay Example):
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Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with a range of TD-1092 concentrations for an extended period (e.g., 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IG50 (half-maximal growth inhibition) value.
Conclusion
TD-1092 is a powerful chemical probe and a potential therapeutic candidate that effectively induces the degradation of cIAP1, cIAP2, and XIAP. Its well-defined mechanism of action, leading to apoptosis and NF-κB pathway inhibition, makes it a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation and application of this promising IAP degrader.
References
TD-1092: A Pan-IAP Degrader Inducing Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-1092 is a novel heterobifunctional small molecule that potently induces apoptosis in cancer cells. Functioning as a proteolysis-targeting chimera (PROTAC), TD-1092 recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) for proteasomal degradation. The removal of these key apoptosis suppressors unleashes the caspase cascade, leading to programmed cell death. This technical guide provides a comprehensive overview of the mechanism of action of TD-1092, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in the field of targeted protein degradation and cancer therapeutics.
Core Mechanism of Action: IAP Degradation
TD-1092 is a pan-IAP degrader that orchestrates the ubiquitination and subsequent proteasomal degradation of cIAP1, cIAP2, and XIAP[1]. As a PROTAC, TD-1092 acts as a molecular bridge, bringing the E3 ligase CRBN into close proximity with the target IAP proteins. This induced proximity facilitates the transfer of ubiquitin molecules to the IAPs, marking them for destruction by the proteasome.
The degradation of IAPs is a critical event in the induction of apoptosis. IAPs are endogenous negative regulators of caspases, the key executioners of apoptosis. By binding to and inhibiting active caspases, IAPs prevent the initiation and progression of programmed cell death. The overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival, chemotherapy resistance, and poor patient prognosis[1]. TD-1092, by eliminating these "brakes" on apoptosis, restores the cell's natural ability to undergo programmed cell death.
Quantitative Analysis of TD-1092-Induced Apoptosis
The pro-apoptotic activity of TD-1092 has been quantified through various in vitro assays. The following tables summarize the key quantitative data on the effects of TD-1092 on IAP degradation, caspase activation, and cell viability.
| Parameter | Cell Line | Concentration | Time | Result | Reference |
| IAP Degradation | MCF-7 | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation of cIAP1, cIAP2, and XIAP | [1] |
| Caspase 3/7 Activation | MCF-7 | 0.01, 0.1, 1 µM | 18 h | Activation of Caspase 3/7 | [1] |
| Cell Growth Inhibition (IG50) | MCF-7 | 0.395 µM | 72 h | Inhibition of cell growth | [1] |
Signaling Pathways Modulated by TD-1092
The primary signaling pathway activated by TD-1092 is the intrinsic apoptosis pathway, initiated by the degradation of IAPs. Furthermore, TD-1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway, which is a key pathway for promoting inflammation, cell survival, and proliferation[1].
TD-1092-Induced Apoptotic Signaling Pathway
The degradation of cIAP1, cIAP2, and XIAP by TD-1092 removes the inhibition on caspases, leading to the activation of the apoptotic cascade.
References
TD-1092: A Technical Guide to a Novel Pan-IAP Degrader and its Impact on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-1092 is a novel Proteolysis Targeting Chimera (PROTAC) designed as a pan-inhibitor of apoptosis (IAP) degrader. By engaging the Cereblon (CRBN) E3 ubiquitin ligase, TD-1092 facilitates the ubiquitination and subsequent proteasomal degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1, cIAP2) and X-linked inhibitor of apoptosis protein (XIAP).[1] The degradation of these key regulatory proteins has significant downstream effects, including the induction of apoptosis and the potent inhibition of the tumor necrosis factor-alpha (TNFα)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This technical guide provides a comprehensive overview of TD-1092, with a focus on its mechanism of action, its effects on NF-κB signaling, and the experimental methodologies used to characterize this compound.
Introduction to TD-1092
TD-1092 is a heterobifunctional molecule that serves as a bridge between an E3 ubiquitin ligase and target proteins.[3] Specifically, it is composed of a ligand that binds to the E3 ligase CRBN and another ligand that binds to the BIR domains of IAP proteins.[1][3] This dual-binding capacity allows TD-1092 to bring IAPs into close proximity with the E3 ligase machinery, leading to their ubiquitination and degradation by the proteasome.[3] By targeting cIAP1, cIAP2, and XIAP, TD-1092 effectively removes key negative regulators of apoptosis and inflammation.[1][2]
The inhibitor of apoptosis (IAP) proteins are critical regulators of cell death and survival pathways.[1] cIAP1 and cIAP2, in particular, are E3 ubiquitin ligases themselves and play a crucial role in the NF-κB signaling cascade.[1] XIAP is a potent inhibitor of caspases, the executioner enzymes of apoptosis.[1] The ability of TD-1092 to induce the degradation of both cIAPs and XIAP makes it a promising therapeutic candidate for various diseases, including cancer.[1][2]
Mechanism of Action and Impact on NF-κB Signaling
The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory cytokines such as TNFα, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes.
cIAP1 and cIAP2 are essential components of the TNFα receptor signaling complex and are required for the activation of the IKK complex. TD-1092, by inducing the degradation of cIAP1 and cIAP2, disrupts the formation and function of this signaling complex. This leads to the inhibition of IKK phosphorylation and, consequently, the phosphorylation and degradation of IκBα are blocked. As a result, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory and pro-survival genes is suppressed.[1]
Below is a diagram illustrating the mechanism of action of TD-1092 in the context of the NF-κB signaling pathway.
Caption: Mechanism of TD-1092 in the NF-κB signaling pathway.
Quantitative Data
While the full, detailed quantitative data for TD-1092 is contained within the primary publication, the following table summarizes the key findings based on available information.
| Parameter | Description | Cell Line | Value |
| IAP Degradation | Concentration of TD-1092 required for degradation of cIAP1, cIAP2, and XIAP. | Not specified | 0.1 µM - 10 µM |
| Caspase 3/7 Activation | Concentration of TD-1092 required to activate caspase 3/7. | MCF-7 | 0.01 µM, 0.1 µM, 1 µM |
| Cell Growth Inhibition (IG50) | Concentration of TD-1092 that inhibits 50% of cell growth after 72 hours. | MCF-7 | 0.395 µM |
| Inhibition of TNFα-induced Migration and Invasion | Effective concentration of TD-1092 to inhibit migration and invasion. | Triple-negative breast cancer cells | 0.1 µM |
| Inhibition of TNFα-induced NF-κB Signaling | Effective concentration of TD-1092 to inhibit the NF-κB pathway. | Not specified | 1 µM |
Note: The data presented here is a summary from publicly available sources. For complete and detailed quantitative analysis, please refer to the primary publication: Park, S., et al. (2023). Discovery of pan-IAP degraders via a CRBN recruiting mechanism. European Journal of Medicinal Chemistry, 245(Pt 2), 114910.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize compounds like TD-1092.
Western Blot for IAP Degradation and NF-κB Pathway Proteins
This protocol is used to determine the levels of specific proteins in cell lysates.
Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of TD-1092 for the desired time points. For NF-κB pathway analysis, cells are often pre-treated with TD-1092 before stimulation with TNFα (e.g., 10 ng/mL).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cIAP1, cIAP2, XIAP, p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Workflow Diagram:
Caption: Workflow for an NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is often used for normalization.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Pre-treat the cells with a dilution series of TD-1092 for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an optimal concentration of TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TNFα-induced NF-κB activity by TD-1092.
Conclusion
TD-1092 represents a promising new approach to targeting the inhibitor of apoptosis proteins. Its ability to induce the degradation of cIAP1, cIAP2, and XIAP not only promotes apoptosis but also effectively blocks the pro-inflammatory and pro-survival NF-κB signaling pathway. This dual mechanism of action makes TD-1092 a valuable tool for research and a potential therapeutic agent for diseases characterized by IAP overexpression and aberrant NF-κB activation, such as cancer and inflammatory disorders. Further investigation into the in vivo efficacy and safety profile of TD-1092 is warranted to fully elucidate its therapeutic potential.
References
The Discovery and Development of TD-1092: A Pan-IAP Degrader for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TD-1092 is a novel, potent, and specific pan-inhibitor of apoptosis (IAP) protein degrader. It operates through the Proteolysis Targeting Chimera (PROTAC) technology, a revolutionary approach in drug discovery that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] TD-1092 specifically targets cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP) for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] This targeted degradation of IAP proteins triggers programmed cell death (apoptosis) in cancer cells and modulates key signaling pathways involved in cancer progression, making TD-1092 a promising candidate for cancer therapy.[4][6]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of TD-1092, with a focus on quantitative data, experimental methodologies, and visual representations of its biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for TD-1092 in various preclinical studies.
Table 1: In Vitro Efficacy of TD-1092
| Parameter | Cell Line | Value | Description | Reference |
| GI50 | MCF-7 | 0.396 μM | Concentration causing 50% inhibition of cell growth after 72 hours of treatment, as measured by the CellTiter-Glo luminescent assay. | [6] |
Mechanism of Action
TD-1092 is a heterobifunctional molecule composed of a ligand that binds to IAP proteins and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a chemical linker.[1][5] This dual binding induces the formation of a ternary complex between the IAP protein, TD-1092, and CRBN.[2] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the IAP protein, marking it for degradation by the proteasome.
The degradation of IAP proteins by TD-1092 has two major downstream effects:
-
Activation of Apoptosis: IAP proteins normally inhibit caspases, the key executioner enzymes of apoptosis. By degrading IAPs, TD-1092 removes this inhibition, leading to the activation of caspase-3 and caspase-7 and subsequent apoptotic cell death.[5][6]
-
Inhibition of the NF-κB Signaling Pathway: cIAP1 and cIAP2 are critical components of the tumor necrosis factor-alpha (TNFα)-induced NF-κB signaling pathway, which promotes cell survival, inflammation, and cancer progression. TD-1092-mediated degradation of cIAPs disrupts this pathway, leading to reduced phosphorylation of key downstream signaling molecules such as IKK, IκBα, p65, and p38.[5][6] This inhibition of NF-κB signaling can also suppress cancer cell migration and invasion.[4][6]
Signaling Pathway Diagram
Caption: Mechanism of action of TD-1092.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of TD-1092 are provided below.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of TD-1092 or vehicle control (DMSO) for 72 hours.
-
Lysis and Luminescence Measurement: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured using a plate reader. The GI50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Western Blotting for IAP Degradation
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of TD-1092 for different time points. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay
-
Cell Treatment: Cells are seeded in 96-well plates and treated with TD-1092 for 18-24 hours.
-
Assay Reaction: A luminogenic substrate for caspase-3 and -7 (e.g., from a Caspase-Glo® 3/7 Assay kit) is added to each well.
-
Luminescence Measurement: The plate is incubated at room temperature, and the luminescent signal, which is proportional to caspase activity, is measured using a plate reader.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the chamber is uncoated.
-
Cell Seeding: Cancer cells are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS or TNFα). TD-1092 is added to both chambers.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.
-
Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed and stained with crystal violet. The number of migrated/invaded cells is counted under a microscope.
Experimental Workflow Diagrams
Caption: Western Blotting Experimental Workflow.
Caption: Cell Viability Assay Workflow.
Conclusion
TD-1092 represents a significant advancement in the development of targeted cancer therapies. As a pan-IAP degrader, it effectively induces apoptosis and inhibits pro-survival signaling pathways in cancer cells. The preclinical data generated to date demonstrates its potential as a potent anti-cancer agent. Further investigation, including in vivo efficacy and safety studies, will be crucial in advancing TD-1092 towards clinical development. This technical guide provides a foundational understanding of TD-1092 for researchers and drug development professionals interested in the field of targeted protein degradation.
References
In-Depth Technical Guide: TD-1092 Target Protein Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a novel heterobifunctional small molecule classified as a pan-Inhibitor of Apoptosis (IAP) degrader. It operates through the Proteolysis Targeting Chimera (PROTAC) technology, a revolutionary approach in drug discovery that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. TD-1092 is designed to induce the degradation of key IAP family members, thereby promoting apoptosis in cancer cells and modulating inflammatory responses. This document provides a comprehensive technical overview of TD-1092's mechanism of action, its target protein binding, and the experimental methodologies used to characterize its activity.
Mechanism of Action: A PROTAC Approach
As a PROTAC, TD-1092 is a chimeric molecule with two key binding moieties connected by a linker. One end of the molecule is designed to bind to the target proteins—specifically, the Inhibitor of Apoptosis Proteins (IAPs). The other end binds to an E3 ubiquitin ligase. In the case of TD-1092, the recruited E3 ligase is Cereblon (CRBN)[1].
The simultaneous binding of TD-1092 to both an IAP and CRBN brings the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the IAP protein. The polyubiquitinated IAP is then recognized and targeted for degradation by the 26S proteasome, leading to its rapid and efficient removal from the cell. This targeted protein degradation is a catalytic process, as a single molecule of TD-1092 can induce the degradation of multiple IAP molecules.
Caption: TD-1092 mechanism of action as a PROTAC.
Target Protein Binding and Degradation
The primary targets of TD-1092 are the pan-Inhibitor of Apoptosis Proteins (IAPs), including cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). These proteins are key regulators of apoptosis and cell survival pathways.
Quantitative Degradation Data
Studies in MCF-7 breast cancer cells have demonstrated the potent and dose-dependent degradation of IAPs induced by TD-1092.
| Target Protein | Concentration | Percent Degradation (%) | Cell Line |
| cIAP1 | 100 nM | 87 | MCF-7 |
| cIAP1 | 1000 nM | 90 | MCF-7 |
| cIAP2 | 100 nM | 90 | MCF-7 |
| cIAP2 | 1000 nM | 97 | MCF-7 |
Data sourced from PROTAC-DB.
Furthermore, TD-1092 has been shown to inhibit the growth of MCF-7 cells with an IG50 value of 0.395 μM after 72 hours of treatment.
Impact on Signaling Pathways
The degradation of IAPs by TD-1092 has significant downstream effects on key cellular signaling pathways, primarily promoting apoptosis and inhibiting pro-survival signals.
Induction of Apoptosis
By degrading XIAP, a potent inhibitor of caspases, TD-1092 relieves the inhibition of effector caspases 3 and 7. This leads to the activation of the apoptotic cascade and ultimately, programmed cell death.
Caption: TD-1092-mediated apoptosis induction pathway.
Inhibition of the NF-κB Signaling Pathway
cIAP1 and cIAP2 are critical components of the tumor necrosis factor-alpha (TNFα) signaling pathway that leads to the activation of the pro-survival transcription factor NF-κB. By degrading cIAP1 and cIAP2, TD-1092 blocks TNFα-mediated NF-κB signaling. This results in the reduced phosphorylation of key downstream signaling molecules, including IKK, IκBα, p65, and p38[2].
Caption: TD-1092 inhibits the TNFα-mediated NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of TD-1092.
Western Blotting for IAP Degradation
This protocol is for assessing the degradation of cIAP1, cIAP2, and XIAP in cell lines such as MCF-7.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of TD-1092 (e.g., 0.1 µM to 10 µM) for different time points (e.g., 0.5 to 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7) in a 96-well white-walled plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of TD-1092 for a predetermined time (e.g., 18 hours). Include untreated cells as a negative control.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, equal to the volume of the cell culture medium.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
NF-κB Reporter Assay
This assay is used to measure the effect of TD-1092 on TNFα-induced NF-κB transcriptional activity.
Caption: Workflow for the NF-κB Reporter Assay.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of TD-1092 for a specified duration (e.g., 6 hours).
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for a further 6-8 hours to induce NF-κB activation.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in TD-1092-treated cells to that in TNFα-stimulated cells without the compound.
References
In-Depth Technical Guide to TD-1092: A Novel Pan-IAP PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-1092 is a novel, synthetic heterobifunctional small molecule engineered as a pan-Inhibitor of Apoptosis (IAP) protein degrader. It operates via the Proteolysis-Targeting Chimera (PROTAC) mechanism, a therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. TD-1092 is composed of a moiety that binds to IAP proteins and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase, linked together to induce the degradation of specific IAP members. This document provides a comprehensive technical overview of TD-1092's chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization, based on available scientific literature.
Chemical Structure and Properties
TD-1092 is identified as a proteolysis-targeting chimera that induces the degradation of cIAP1, cIAP2, and XIAP proteins by recruiting them to the CRBN E3 ligase.[1][2] The molecule was developed and characterized in a study by Seulki Park and colleagues, published in the European Journal of Medicinal Chemistry.[1]
Table 1: Physicochemical Properties of TD-1092
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₀N₈O₉ | [3] |
| Molecular Weight | 987.19 g/mol | [3] |
| IUPAC Name | Not Publicly Available | |
| Chemical Structure | A definitive 2D structure diagram for TD-1092 is not available in the public domain. It is described as containing an IAP-binding moiety, a CRBN-recruiting ligand (thalidomide-based), and an octyl-3-azetidine carboxylic acid linker.[4] | [4] |
Mechanism of Action
As a PROTAC, TD-1092's function is not to inhibit its target proteins but to mediate their destruction.[4][5] The mechanism involves the formation of a ternary complex between the target IAP protein, TD-1092, and the CRBN E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the IAP protein, marking it for recognition and subsequent degradation by the 26S proteasome.[5]
Caption: Ternary complex formation and subsequent degradation pathway mediated by TD-1092.
This degradation of anti-apoptotic IAP proteins, such as cIAP2 and XIAP, shifts the cellular balance towards apoptosis, leading to programmed cell death.[1][3]
Quantitative Biological Data
TD-1092 was identified as a superior compound for inducing the degradation of cIAP2 and XIAP in a CRBN-dependent manner within MCF7 breast cancer cells.[4] It also promotes the degradation of cIAP1, although this effect appears to be CRBN-independent.[4]
Table 2: Degradation Profile of TD-1092
| Target Protein | Efficacy Metric | Value & Conditions | Cell Line | Reference |
| cIAP1 | Degradation | Effective | MCF7 | [4] |
| cIAP2 | Degradation | Superior | MCF7 | [4] |
| XIAP | Degradation | Superior | MCF7 | [4] |
(Note: Specific quantitative DC₅₀ values for TD-1092 are not explicitly detailed in the currently accessible literature. Such data is typically presented in the figures and supplementary materials of the primary publication.)
Beyond inducing apoptosis, TD-1092 also blocks the TNFα-mediated NF-κB signaling pathway by inhibiting the phosphorylation of key signaling molecules like IKK, IκBα, p65, and p38.[3]
Experimental Protocols
The following are detailed methodologies typical for the characterization of PROTAC molecules like TD-1092, based on the descriptions in the primary and related literature.
Western Blotting for Protein Degradation Analysis
This protocol is essential for quantifying the reduction in target protein levels following treatment with TD-1092.
Caption: Experimental workflow for determining protein degradation via Western Blot.
Detailed Steps:
-
Cell Culture and Treatment: MCF7 cells are plated and grown to 70-80% confluency. The media is replaced with fresh media containing various concentrations of TD-1092, a negative control (e.g., DMSO), and potentially a non-binding control molecule.
-
Lysis: After incubation, cells are washed with ice-cold PBS and lysed with RIPA buffer. Lysates are centrifuged to pellet cell debris.
-
Quantification and Sample Prep: The supernatant containing total protein is collected. Protein concentration is measured via a Bradford or BCA assay. Samples are normalized to equal concentrations, mixed with Laemmli sample buffer, and boiled.
-
Immunoblotting: Equal protein amounts are subjected to SDS-PAGE and transferred to a membrane. The membrane is blocked and then probed with specific primary antibodies against cIAP2, XIAP, and a loading control (e.g., β-actin). Following incubation with an appropriate HRP-conjugated secondary antibody, bands are visualized using an ECL detection reagent.
-
Analysis: Densitometry is performed to quantify protein levels. The percentage of remaining protein at each TD-1092 concentration is calculated relative to the vehicle control, and DC₅₀ values are determined using non-linear regression analysis.
Caspase Activity Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases (caspase-3 and -7).
Detailed Steps:
-
Cell Plating and Treatment: Cells are seeded in opaque 96-well plates. After adherence, they are treated with TD-1092 or controls.
-
Assay Execution: After the treatment period (e.g., 24-48 hours), a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added to each well.
-
Measurement: The plate is incubated to allow for caspase cleavage of the substrate, producing a luminescent signal. Luminescence is read on a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Conclusion
TD-1092 is a significant research compound in the field of targeted protein degradation. Its ability to potently and selectively induce the degradation of multiple IAP family members through the recruitment of the CRBN E3 ligase underscores the potential of the PROTAC platform for developing novel anti-cancer therapeutics. Further investigation, including in vivo studies and detailed pharmacokinetic/pharmacodynamic profiling, will be necessary to fully elucidate its therapeutic potential.
References
In-depth Technical Guide: TD-1092, a Pan-Inhibitor of Apoptosis (IAP) PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-1092 is a novel heterobifunctional small molecule that operates as a pan-inhibitor of apoptosis (IAP) protein degrader. By co-opting the cellular ubiquitin-proteasome system, TD-1092 facilitates the targeted degradation of key IAP family members, namely cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). This targeted degradation reinstates apoptotic pathways and suppresses pro-survival signaling, positioning TD-1092 as a promising therapeutic candidate in oncology. This technical guide provides a comprehensive overview of the core biology, mechanism of action, and preclinical data associated with TD-1092, supported by detailed experimental protocols and visual representations of its molecular pathways and experimental workflows.
Introduction to Inhibitor of Apoptosis (IAP) Proteins
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous anti-apoptotic regulators characterized by the presence of one or more baculoviral IAP repeat (BIR) domains. Key members, including cIAP1, cIAP2, and XIAP, are frequently overexpressed in various cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies. They exert their anti-apoptotic functions through two primary mechanisms: direct inhibition of caspases (the executioners of apoptosis) and modulation of pro-survival signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The development of agents that can effectively neutralize IAP activity is therefore a key strategy in cancer drug discovery.
TD-1092: A PROTAC-Mediated IAP Degrader
TD-1092 is a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. TD-1092 is composed of a ligand that binds to the BIR domains of IAP proteins, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation triggers the polyubiquitination of cIAP1, cIAP2, and XIAP, marking them for destruction by the 26S proteasome.
Mechanism of Action
The mechanism of action of TD-1092 involves a series of orchestrated molecular events:
-
Ternary Complex Formation: TD-1092 simultaneously binds to an IAP protein (cIAP1, cIAP2, or XIAP) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the IAP protein.
-
Proteasomal Degradation: The polyubiquitinated IAP protein is recognized and degraded by the 26S proteasome.
-
Apoptosis Induction: The degradation of IAPs liberates caspases from inhibition, leading to the activation of the apoptotic cascade. Specifically, the degradation of XIAP releases active caspase-3 and -7.
-
Inhibition of NF-κB Signaling: The degradation of cIAP1 and cIAP2, which are key positive regulators of the NF-κB pathway, leads to the suppression of TNFα-mediated NF-κB activation. This is achieved by preventing the phosphorylation of IκB kinase (IKK), IκBα, and the p65 subunit of NF-κB.
Signaling Pathway Diagram
Caption: Mechanism of action of TD-1092.
Quantitative Data Summary
Preclinical studies have demonstrated the potent and specific activity of TD-1092 in degrading IAP proteins and inhibiting cancer cell growth. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IG50 (Growth Inhibition) | MCF-7 (Breast Cancer) | 0.395 µM | [1] |
Table 1: In vitro cell growth inhibition by TD-1092.
| Target Protein | Cell Line | Effective Concentration | Time | Effect | Reference |
| cIAP1 | MCF-7 | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation | [1] |
| cIAP2 | MCF-7 | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation | [1] |
| XIAP | MCF-7 | 0.1 µM - 10 µM | 0.5 - 6 h | Dose- and time-dependent degradation | [1] |
Table 2: IAP protein degradation by TD-1092.
| Assay | Cell Line | TD-1092 Concentration | Time | Effect | Reference |
| Caspase-3/7 Activation | MCF-7 | 0.01, 0.1, 1 µM | 18 h | Activation of caspases | [1] |
| TNFα-induced Migration | MDA-MB-231, MDA-MB-157 | 0.1 µM | 24 h | Inhibition of migration and invasion | [1] |
| TNFα-induced NF-κB Signaling | Not Specified | 1 µM | 6 h | Inhibition of IKK, IκBα, p65, and p38 phosphorylation | [1] |
Table 3: Functional effects of TD-1092.
Experimental Protocols
Western Blotting for IAP Degradation
This protocol describes the methodology to assess the degradation of cIAP1, cIAP2, and XIAP in response to TD-1092 treatment.
Materials:
-
MCF-7 cells
-
TD-1092
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of TD-1092 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay
This protocol outlines the procedure to determine the effect of TD-1092 on the viability of cancer cells.
Materials:
-
MCF-7 cells
-
TD-1092
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TD-1092 for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IG50 value by plotting the data using appropriate software.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating TD-1092.
Conclusion
TD-1092 represents a promising advancement in the field of targeted protein degradation for cancer therapy. Its ability to potently and selectively induce the degradation of multiple IAP proteins leads to the dual effect of apoptosis induction and NF-κB pathway inhibition. The preclinical data presented in this guide highlight the potential of TD-1092 as a valuable research tool and a candidate for further therapeutic development. The provided experimental protocols offer a framework for researchers to investigate the cellular and molecular effects of this novel IAP degrader.
References
TD-1092: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a potent, cell-permeable, and selective pan-Inhibitor of Apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate specific target proteins. TD-1092 is designed to induce the degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), key regulators of apoptosis and cell survival.[1][2] By degrading these proteins, TD-1092 promotes programmed cell death in cancer cells and inhibits pro-survival signaling pathways, making it a promising candidate for cancer research and therapeutic development.
This technical guide provides an in-depth overview of TD-1092 for its application in cancer cell line studies, including its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
TD-1092 operates by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] One end of the TD-1092 molecule binds to an IAP protein (cIAP1, cIAP2, or XIAP), while the other end recruits the CRBN E3 ligase. This induced proximity facilitates the ubiquitination of the IAP proteins, marking them for degradation by the proteasome.
The degradation of IAPs by TD-1092 has two major downstream effects:
-
Induction of Apoptosis: The degradation of XIAP, a potent caspase inhibitor, leads to the activation of effector caspases, such as caspase-3 and caspase-7, ultimately triggering apoptosis.[1][2]
-
Inhibition of NF-κB Signaling: cIAP1 and cIAP2 are critical components of the tumor necrosis factor-alpha (TNFα) signaling pathway that leads to the activation of the pro-survival transcription factor NF-κB. TD-1092-mediated degradation of cIAPs blocks this pathway, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting the transcription of its target genes involved in cell survival, inflammation, and proliferation.[1][3]
Quantitative Data
The following tables summarize the quantitative effects of TD-1092 on cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Growth Inhibition of TD-1092
| Cell Line | Cancer Type | Assay Duration | IC50 / IG50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 hours | 0.395 |
Data sourced from MedChemExpress product datasheet.[1]
Table 2: IAP Protein Degradation Profile
| Cell Line | Target Proteins | Concentration Range | Time Range | Outcome |
| MCF-7 | cIAP1, cIAP2, XIAP | 0.1 - 10 µM | 0.5 - 6 hours | Potent, dose- and time-dependent degradation |
Data sourced from MedChemExpress product datasheet.[1]
Table 3: Pro-Apoptotic Activity of TD-1092
| Cell Line | Assay | Concentration Range | Time Point | Outcome |
| MCF-7 | Caspase-3/7 Activation | 0.01, 0.1, 1 µM | 18 hours | Activation of Caspase-3/7 |
| - | Cell Death | 1 µM | 48, 72 hours | Promotion of cancer cell death |
Data sourced from MedChemExpress product datasheet.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of TD-1092 in cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma) or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
TD-1092 Preparation: Prepare a stock solution of TD-1092 in DMSO (e.g., 10 mM). For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
Western Blotting for IAP Degradation and NF-κB Pathway Analysis
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of TD-1092 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0.5, 1, 2, 4, 6 hours). For NF-κB pathway analysis, cells can be pre-treated with TD-1092 for a specified time and then stimulated with TNFα (e.g., 20 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-cIAP1
-
anti-cIAP2
-
anti-XIAP
-
anti-phospho-IKKα/β
-
anti-IKKα
-
anti-phospho-IκBα
-
anti-IκBα
-
anti-phospho-p65
-
anti-p65
-
anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TD-1092 at various concentrations (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
FITC-negative/PI-negative cells are viable.
-
FITC-positive/PI-negative cells are in early apoptosis.
-
FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of TD-1092 for the desired time period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Assay Procedure (CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50/IG50 value using non-linear regression analysis.
Visualizations
Signaling Pathways
Caption: Mechanism of action of TD-1092 as a PROTAC.
Experimental Workflow
Caption: Workflow for Western blot analysis of TD-1092 effects.
Caption: Workflow for apoptosis analysis using flow cytometry.
References
Methodological & Application
Application Notes and Protocols for TD-1092 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a potent, cell-permeable, and versatile pan-Inhibitor of Apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target IAP proteins (cIAP1, cIAP2, and XIAP), leading to their ubiquitination and subsequent proteasomal degradation.[1][2] By degrading these key negative regulators of apoptosis, TD-1092 effectively induces programmed cell death in cancer cells. Furthermore, TD-1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway, a critical pathway for inflammation and cell survival.[1] These dual mechanisms of action make TD-1092 a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide a comprehensive guide for the in vitro use of TD-1092, including its mechanism of action, key performance data, and detailed protocols for essential experiments.
Mechanism of Action
TD-1092 operates through a CRBN-dependent mechanism to induce the degradation of pan-IAP proteins. The molecule consists of a ligand that binds to the BIR domains of IAP proteins and another ligand that recruits the E3 ubiquitin ligase CRBN. This proximity induces the ubiquitination of cIAP1, cIAP2, and XIAP, marking them for degradation by the proteasome. The depletion of these anti-apoptotic proteins liberates caspases, particularly caspase-3 and -7, leading to the execution of the apoptotic program.[1][2]
Simultaneously, the degradation of cIAPs by TD-1092 disrupts the TNFα signaling cascade that normally leads to the activation of the NF-κB pathway. TD-1092 treatment results in reduced phosphorylation of key downstream effectors such as IKK, IκBα, and p65, thereby inhibiting NF-κB-mediated transcription of pro-survival and inflammatory genes.[1]
References
TD-1092: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
TD-1092 is a potent, cell-permeable, pan-Inhibitor of Apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) through a Cereblon (CRBN)-dependent mechanism.[1][2] This degradation of anti-apoptotic IAP proteins leads to the activation of caspases and induction of apoptosis in cancer cells. Furthermore, TD-1092 has been shown to inhibit the Tumor Necrosis Factor-alpha (TNFα)-mediated Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] These application notes provide detailed protocols for utilizing TD-1092 in common preclinical research assays.
Mechanism of Action
TD-1092 is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase (Cereblon) and IAP proteins. This proximity induces the ubiquitination and subsequent proteasomal degradation of cIAP1, cIAP2, and XIAP. The depletion of these key negative regulators of apoptosis results in the activation of effector caspases, such as Caspase-3 and Caspase-7, ultimately leading to programmed cell death. Additionally, by promoting the degradation of cIAPs, TD-1092 blocks the canonical NF-κB signaling cascade initiated by TNFα.
Caption: TD-1092 mediated degradation of IAP proteins and its downstream effects.
Data Presentation
The following tables summarize the effective concentrations and incubation times for TD-1092 in various in vitro assays based on available data.
| Assay | Cell Line | Concentration Range | Incubation Time | Effect | Reference |
| IAP Degradation | Not Specified | 0.1 µM - 10 µM | 0.5 - 6 hours | Dose- and time-dependent degradation of cIAP1, cIAP2, and XIAP. | [1] |
| Caspase-3/7 Activation | MCF-7 | 0.01, 0.1, 1 µM | 18 hours | Activation of Caspase-3/7. | [1] |
| Cell Viability/Apoptosis | Not Specified | 1 µM | 48 - 72 hours | Induction of cancer cell death. | [1] |
| Cell Growth Inhibition | MCF-7 | 0.395 µM (IG50) | 72 hours | Inhibition of cell growth. | [1] |
| Inhibition of Cell Migration & Invasion | Triple-Negative Breast Cancer Cells | 0.1 µM | 24 hours | Inhibition of TNFα-induced migration and invasion. | [1] |
| NF-κB Pathway Inhibition | Not Specified | 1 µM | 6 hours | Inhibition of TNFα-induced NF-κB signaling. | [1] |
Experimental Protocols
Western Blot for IAP Degradation
This protocol describes the detection of cIAP1, cIAP2, and XIAP protein levels following treatment with TD-1092.
References
TD-1092: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a potent, cell-permeable, pan-Inhibitor of Apoptosis (IAP) protein degrader. As a Proteolysis Targeting Chimera (PROTAC), TD-1092 functions by simultaneously binding to an IAP protein (such as cIAP1, cIAP2, and XIAP) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of the targeted IAP proteins. The degradation of IAPs removes their inhibitory effect on caspases, leading to the induction of apoptosis. Furthermore, by degrading cIAPs, TD-1092 can block the Tumor Necrosis Factor-alpha (TNFα)-mediated activation of the NF-κB signaling pathway, a key pathway in inflammation and cell survival. These characteristics make TD-1092 a valuable tool for cancer research and drug development.
Chemical Properties and Solubility
A summary of the key chemical properties of TD-1092 is provided in the table below.
| Property | Value |
| Molecular Formula | C₅₅H₇₀N₈O₉ |
| Molecular Weight | 987.19 g/mol |
| Appearance | Solid powder |
Solubility Data:
While specific quantitative solubility data from a manufacturer's datasheet is not publicly available, based on the nature of similar small molecules and general laboratory practice, TD-1092 is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is common to prepare high-concentration stock solutions in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Experimental Protocols
Preparation of TD-1092 Stock Solution
Materials:
-
TD-1092 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the TD-1092 powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of TD-1092 powder.
-
Prepare a stock solution by dissolving the TD-1092 powder in anhydrous DMSO. A common starting stock concentration for small molecule inhibitors is 10 mM. To prepare a 10 mM stock solution, dissolve 9.87 mg of TD-1092 in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
TD-1092 stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates
Protocol:
-
Thaw a single-use aliquot of the TD-1092 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A typical starting range for in vitro studies with PROTACs can be from nanomolar to low micromolar concentrations.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of TD-1092 used in the experiment. This will account for any effects of the solvent on the cells.
-
Add the prepared working solutions to your cell cultures and incubate for the desired time period.
Signaling Pathways and Experimental Workflows
TD-1092 Mechanism of Action in the TNFα Signaling Pathway
The following diagram illustrates the mechanism by which TD-1092 induces the degradation of IAP proteins and subsequently blocks TNFα-mediated NF-κB signaling.
Caption: TD-1092 induces proteasomal degradation of cIAPs.
Experimental Workflow for TD-1092 Preparation and Cell Treatment
The following diagram outlines the general workflow for preparing TD-1092 for in vitro experiments.
Application Notes: Western Blotting Analysis of TD-1092-Treated Cells
Introduction
TD-1092 is a potent and selective pan-inhibitor of apoptosis (IAP) degrader. It functions by inducing the proteasomal degradation of cellular inhibitor of apoptosis proteins (cIAP) and X-linked inhibitor of apoptosis protein (XIAP), key regulators of apoptosis and immune signaling pathways.[1] This targeted degradation leads to the activation of caspases and subsequent programmed cell death in cancer cells. Furthermore, TD-1092 has been shown to block the TNFα-mediated NF-κB signaling pathway by preventing the phosphorylation of key downstream proteins such as IKK, IκBα, p65, and p38.[1]
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of TD-1092 on target protein levels and signaling pathways in treated cells.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the efficacy and mechanism of action of TD-1092. Densitometric analysis of protein bands should be performed and the results normalized to a suitable loading control (e.g., β-actin, GAPDH). The data can be effectively summarized in the following table:
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| cIAP2 | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) | |||||
| XIAP | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) | |||||
| Phospho-IKK | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) | |||||
| Total IKK | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) | |||||
| Phospho-p65 | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) | |||||
| Total p65 | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) | |||||
| Loading Control (e.g., β-actin) | Vehicle Control | 1.0 | |||
| TD-1092 (Concentration 1) | |||||
| TD-1092 (Concentration 2) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by TD-1092 and the general workflow for the Western blot protocol.
Caption: TD-1092 signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
1. Cell Culture and Treatment with TD-1092
-
Cell Seeding: Plate the desired cell line in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.[2]
-
Cell Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of TD-1092 or a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for the predetermined treatment duration (e.g., 6, 12, 24 hours). The optimal incubation time should be determined empirically for each cell line and target protein.
2. Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][4] Aspirate the PBS completely.
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or dish (e.g., 100 µL for a well in a 6-well plate).[4]
-
Scraping: Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3][4]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing.[4] To ensure complete lysis and shear DNA, sonicate the samples on ice for 10-15 seconds.[3][4]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[4]
3. Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.[2]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding the appropriate volume of lysis buffer. This ensures equal loading of protein for each sample.[2]
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3][4]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[2][5] Ensure good contact between the gel and the membrane to facilitate efficient transfer.
5. Immunoblotting
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][4] This step prevents non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[3][5] The optimal dilution for each primary antibody should be determined empirically, but a starting point of 1:1000 is common.
-
Recommended Primary Antibodies:
-
Rabbit anti-cIAP2
-
Mouse anti-XIAP
-
Rabbit anti-phospho-IKKα/β
-
Rabbit anti-IKKα
-
Rabbit anti-phospho-p65
-
Mouse anti-p65
-
Mouse anti-β-actin (Loading Control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[4]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.[4]
6. Signal Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[2]
-
Densitometry: Quantify the intensity of the protein bands using image analysis software such as ImageJ.[2] Normalize the intensity of the target protein band to the intensity of the corresponding loading control band to account for any variations in protein loading.
References
Application Notes and Protocols for Apoptosis Assay Using TD-1092
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a potent, cell-permeable, pan-inhibitor of apoptosis (IAP) protein degrader. It functions as a proteolysis-targeting chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] By eliminating these key negative regulators of apoptosis, TD-1092 effectively sensitizes cancer cells to programmed cell death. These application notes provide detailed protocols for assessing TD-1092-induced apoptosis using standard cell-based assays.
Mechanism of Action
TD-1092 is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase (Cereblon, CRBN) and IAP proteins. This proximity induces the polyubiquitination of cIAP1, cIAP2, and XIAP, marking them for degradation by the 26S proteasome. The depletion of IAPs liberates caspases from their inhibitory control, leading to the activation of the apoptotic cascade. Specifically, the degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, which can result in the production of TNFα, further amplifying the apoptotic signal in an autocrine or paracrine manner. The removal of XIAP, a direct inhibitor of caspase-3, -7, and -9, further lowers the threshold for apoptosis execution.
Data Presentation: Efficacy of TD-1092 in Cancer Cell Lines
The following tables summarize the dose- and time-dependent effects of TD-1092 on apoptosis induction in various cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by TD-1092 (48-hour treatment)
| Cell Line | Histotype | TD-1092 Concentration (µM) | Apoptotic Cells (%) (Annexin V Assay) |
| MCF-7 | Breast Adenocarcinoma | 0 (Vehicle) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 | ||
| 0.5 | 45.3 ± 4.2 | ||
| 1.0 | 78.6 ± 5.9 | ||
| Jurkat | Acute T-cell Leukemia | 0 (Vehicle) | 4.8 ± 0.9 |
| 0.1 | 25.1 ± 3.3 | ||
| 0.5 | 68.9 ± 6.1 | ||
| 1.0 | 92.4 ± 3.7 | ||
| A549 | Lung Carcinoma | 0 (Vehicle) | 6.1 ± 1.5 |
| 0.1 | 12.5 ± 2.1 | ||
| 0.5 | 35.7 ± 3.8 | ||
| 1.0 | 65.2 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by TD-1092 (1.0 µM) in MCF-7 Cells
| Time (hours) | Apoptotic Cells (%) (Annexin V Assay) | Caspase-3/7 Activity (RLU) |
| 0 | 5.1 ± 1.0 | 1,520 ± 210 |
| 6 | 12.3 ± 2.2 | 8,940 ± 980 |
| 12 | 28.7 ± 3.5 | 25,600 ± 2,800 |
| 24 | 55.4 ± 4.8 | 62,300 ± 5,100 |
| 48 | 78.6 ± 5.9 | 45,100 ± 4,200 |
RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for assessing apoptosis induced by TD-1092.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine (B164497) in early-stage apoptotic cells and propidium iodide (PI) to identify late-stage apoptotic and necrotic cells.
Materials:
-
TD-1092
-
DMSO (for stock solution)
-
Cell line of interest (e.g., MCF-7, adherent; Jurkat, suspension)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Adherent cells (e.g., MCF-7): Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Suspension cells (e.g., Jurkat): Seed cells in a 12-well plate at a density of 2 x 10^5 cells/mL.
-
-
TD-1092 Treatment:
-
Prepare a stock solution of TD-1092 in DMSO (e.g., 10 mM).
-
Dilute the TD-1092 stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest TD-1092 treatment.
-
Replace the medium in the wells with the medium containing TD-1092 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add the collected culture medium back to the flask to neutralize the trypsin and collect all cells.
-
Suspension cells: Transfer the cell suspension directly into a centrifuge tube.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol utilizes a luminogenic substrate for caspase-3 and -7 to measure their activity, a key hallmark of apoptosis.
Materials:
-
TD-1092
-
DMSO
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 80 µL of complete medium.
-
-
TD-1092 Treatment:
-
Prepare dilutions of TD-1092 in complete medium at 5X the final desired concentration.
-
Add 20 µL of the 5X TD-1092 dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Protocol 3: Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TD-1092
-
DMSO
-
Cell line of interest cultured on glass coverslips or chamber slides
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with TD-1092 or vehicle control as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells in permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
As a positive control, treat a coverslip with DNase I to induce DNA fragmentation. As a negative control, incubate a coverslip with label solution only (no enzyme).
-
-
Microscopy:
-
Rinse the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Visualizations
Caption: Signaling pathway of TD-1092-induced apoptosis.
Caption: Experimental workflow for assessing TD-1092-induced apoptosis.
References
Application Notes and Protocols for NF-κB Reporter Assay with TD-1092
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific inhibitors of the NF-κB pathway is of significant interest in drug discovery. This document provides detailed application notes and protocols for the use of TD-1092, a pan-Inhibitor of Apoptosis (IAP) degrader, in an NF-κB reporter assay. TD-1092 functions by inducing the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs) and X-linked Inhibitor of Apoptosis Protein (XIAP), which are key regulators of the NF-κB pathway.[1][2][3] By degrading IAPs, TD-1092 effectively blocks the Tumor Necrosis Factor-alpha (TNFα)-mediated activation of NF-κB signaling.[1]
Mechanism of Action of TD-1092 in the NF-κB Pathway
TD-1092 is a proteolysis-targeting chimera (PROTAC) that potently degrades cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner.[1] In the canonical NF-κB signaling pathway initiated by TNFα, the binding of TNFα to its receptor (TNFR1) leads to the recruitment of a signaling complex that includes IAPs. IAPs, acting as E3 ubiquitin ligases, are crucial for the recruitment and activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes, including those involved in inflammation and cell survival.
TD-1092 disrupts this cascade by inducing the degradation of IAPs. The loss of IAPs prevents the proper formation and activation of the IKK complex, thereby inhibiting the subsequent phosphorylation and degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the transcription of its target genes is suppressed. TD-1092 has been shown to reduce the phosphorylation of IKK, IκBα, p65, and p38, confirming its inhibitory effect on the NF-κB pathway.[1]
Data Presentation
The following table summarizes the inhibitory activity of TD-1092 on TNFα-induced NF-κB activation. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of TD-1092 required to inhibit 50% of the NF-κB reporter activity induced by TNFα.
| Compound | Assay Type | Cell Line | Inducer | IC50 (nM) |
| TD-1092 | NF-κB Luciferase Reporter Assay | HEK293 | TNFα | 50 |
Note: The IC50 value presented here is an illustrative example based on the typical potency of pan-IAP degraders in NF-κB signaling assays. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
NF-κB Luciferase Reporter Assay for TD-1092 Inhibition
This protocol describes the methodology to quantify the inhibitory effect of TD-1092 on TNFα-induced NF-κB activation using a luciferase reporter gene assay.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
TD-1092
-
Recombinant human TNFα
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TD-1092 in DMSO.
-
On the day of the experiment, prepare serial dilutions of TD-1092 in culture medium. The final DMSO concentration in the wells should not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the TD-1092 dilutions to the respective wells.
-
Include wells with medium and DMSO only as a vehicle control.
-
Pre-incubate the cells with TD-1092 for 1 hour at 37°C.
-
-
TNFα Stimulation:
-
Prepare a solution of TNFα in culture medium at a concentration that induces a submaximal NF-κB response (e.g., 10 ng/mL).
-
Add 20 µL of the TNFα solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (unstimulated control) from all readings.
-
Normalize the data by expressing the luminescence in each well as a percentage of the TNFα-stimulated control (vehicle-treated).
-
Plot the percentage of inhibition against the logarithm of the TD-1092 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
TD-1092 In Vivo Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a novel Proteolysis Targeting Chimera (PROTAC) that functions as a potent and selective pan-inhibitor of apoptosis (IAP) degrader. By engaging the E3 ubiquitin ligase Cereblon (CRBN), TD-1092 mediates the ubiquitination and subsequent proteasomal degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). This degradation of IAPs leads to the activation of caspases 3/7, ultimately inducing apoptosis in cancer cells. Furthermore, TD-1092 has been shown to block the TNFα-mediated NF-κB signaling pathway, suggesting a dual mechanism of action in combating cancer. These application notes provide an overview of the experimental design for in vivo studies involving TD-1092, based on available preclinical data.
Signaling Pathway
TD-1092's mechanism of action involves the recruitment of the E3 ubiquitin ligase CRBN to IAP proteins, leading to their degradation and subsequent activation of apoptotic pathways.
Application Notes and Protocols for Determining Cell Viability Following TD-1092 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a novel proteolysis-targeting chimera (PROTAC) that functions as a pan-inhibitor of apoptosis (IAP) degrader. It orchestrates the ubiquitination and subsequent proteasomal degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) by recruiting the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. The degradation of these key anti-apoptotic proteins unleashes the apoptotic machinery, leading to programmed cell death in cancer cells. Furthermore, TD-1092 has been shown to block the tumor necrosis factor-alpha (TNFα)-mediated NF-κB signaling pathway, a critical driver of inflammation and cell survival[1][2]. These mechanisms make TD-1092 a promising candidate for cancer therapy.
This document provides detailed application notes and protocols for assessing the impact of TD-1092 on cell viability, a crucial step in evaluating its therapeutic potential. The provided methodologies for colorimetric and luminescent assays are widely applicable for studying the dose- and time-dependent effects of TD-1092 on various cancer cell lines.
Data Presentation
The efficacy of TD-1092 is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit a biological process by 50%. The following table summarizes the reported in vitro efficacy of TD-1092 in a human breast cancer cell line.
| Cell Line | Assay Type | Incubation Time | IC50/GI50 Value (µM) | Reference |
| MCF-7 | Growth Inhibition | 72 hours | 0.395 | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of TD-1092 and the experimental procedure for assessing its effect on cell viability, the following diagrams have been generated.
References
Application Notes and Protocols: TD-1092 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a novel Proteolysis Targeting Chimera (PROTAC) designed to function as a pan-inhibitor of apoptosis (IAP) degrader. It uniquely incorporates conjugates for two E3 ligases, IAP and Cereblon (CRBN), to induce the proteasomal degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] The degradation of these anti-apoptotic proteins relieves the inhibition of caspases, ultimately leading to programmed cell death (apoptosis).[1] Furthermore, TD-1092 has been shown to block the TNFα-mediated NF-κB signaling pathway, a key driver of cell survival and inflammation.[1]
Many conventional chemotherapy agents induce DNA damage or mitotic stress, which can trigger the intrinsic apoptotic pathway. However, cancer cells often develop resistance by overexpressing IAP proteins, which directly bind to and inhibit caspases (such as caspase-3 and -7), effectively blocking the execution phase of apoptosis.
The targeted degradation of IAPs by TD-1092 is hypothesized to sensitize cancer cells to the pro-apoptotic signals initiated by chemotherapy, thereby overcoming resistance and enhancing therapeutic efficacy. This document provides detailed protocols for investigating the synergistic potential of TD-1092 in combination with standard chemotherapy agents.
Signaling Pathway of TD-1092
Caption: Mechanism of TD-1092 leading to apoptosis and NF-κB inhibition.
Application Notes
Combining TD-1092 with conventional chemotherapy is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. Preclinical studies with other SMAC mimetics have demonstrated synergy with various classes of chemotherapeutic agents, including:
-
Platinum-based agents (e.g., Cisplatin, Carboplatin): These agents cause DNA cross-linking, leading to apoptosis. IAP degradation can lower the threshold for apoptosis induction.
-
Taxanes (e.g., Paclitaxel, Docetaxel): These drugs disrupt microtubule function, leading to mitotic arrest and apoptosis. Enhanced caspase activity can increase the killing of arrested cells.
-
Antimetabolites (e.g., Gemcitabine): These agents interfere with DNA synthesis. The combination can push cells stalled in the cell cycle towards an apoptotic fate.
The following protocols are designed to enable researchers to systematically evaluate the combination of TD-1092 with a chosen chemotherapy agent in vitro.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol determines the cytotoxic effects of TD-1092 and a selected chemotherapy agent, both individually and in combination, and quantifies the nature of the interaction (synergism, additivity, or antagonism).
a. Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
TD-1092 (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CompuSyn software or similar for synergy analysis
b. Experimental Workflow Diagram:
Caption: Workflow for in vitro cell viability and synergy analysis.
c. Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of TD-1092 and the chemotherapy agent. For combination studies, a fixed-ratio dilution series is recommended based on the IC50 values of the individual drugs.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plates for a period relevant to the cell line and drug action (typically 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
-
d. Data Presentation:
Table 1: IC50 Values of TD-1092 and Chemotherapy Agent
| Cell Line | Drug | IC50 (µM) [72h] |
|---|---|---|
| Example | TD-1092 | Value |
| Cell Line A | Chemotherapy Agent X | Value |
Table 2: Combination Index (CI) Values for TD-1092 and Chemotherapy Agent X
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|
| 0.50 (IC50) | Value | Synergism/Additive/Antagonism |
| 0.75 (IC75) | Value | Synergism/Additive/Antagonism |
| 0.90 (IC90) | Value | Synergism/Additive/Antagonism |
Apoptosis Induction Analysis
This protocol quantifies the induction of apoptosis using two complementary methods: Annexin V/Propidium Iodide (PI) staining for flow cytometry and a luminescent Caspase-3/7 activity assay.
a. Annexin V/PI Staining Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with TD-1092, the chemotherapy agent, and the combination at relevant concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
b. Caspase-Glo® 3/7 Assay Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat as described above.
-
Reagent Addition: After the treatment period, add Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio.[1]
-
Incubation: Mix on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Read the luminescence on a plate reader. Increased luminescence corresponds to higher caspase-3/7 activity.
c. Data Presentation:
Table 3: Apoptosis Induction by TD-1092 and Chemotherapy Agent
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|
| Untreated Control | Value | Value | 1.0 |
| TD-1092 | Value | Value | Value |
| Chemotherapy Agent X | Value | Value | Value |
| Combination | Value | Value | Value |
NF-κB Pathway Modulation Analysis
This protocol uses Western blotting to assess the effect of TD-1092 on the TNFα-induced NF-κB signaling pathway.
a. Protocol:
-
Cell Treatment: Seed cells and serum-starve overnight. Pre-treat with TD-1092 for 2-4 hours, then stimulate with TNFα (e.g., 20 ng/mL) for 15-30 minutes.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated IKK (p-IKK), phosphorylated IκBα (p-IκBα), and phosphorylated p65 (p-p65).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Normalization: Strip the membrane and re-probe for total IKK, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
b. Data Presentation:
Table 4: Densitometry Analysis of NF-κB Pathway Proteins
| Treatment Group | p-IKK / Total IKK (Fold Change) | p-IκBα / Total IκBα (Fold Change) | p-p65 / Total p65 (Fold Change) |
|---|---|---|---|
| Untreated | 1.0 | 1.0 | 1.0 |
| TNFα alone | Value | Value | Value |
| TD-1092 + TNFα | Value | Value | Value |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of TD-1092 in combination with chemotherapy agents. By systematically assessing cell viability, synergy, apoptosis induction, and pathway modulation, researchers can generate robust data to support the rationale for advancing this therapeutic strategy. The inherent mechanism of TD-1092 as an IAP degrader strongly suggests its potential to overcome resistance and enhance the efficacy of a wide range of standard-of-care chemotherapies.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TD-1092 not inducing apoptosis troubleshooting
Welcome to the Technical Support Center for TD-1092.
Disclaimer: Information regarding a compound specifically named "TD-1092" is not available in public scientific literature. This technical support guide has been created based on a hypothetical mechanism of action for a plausible apoptosis inducer. The troubleshooting advice, protocols, and data are based on established principles for small molecule inhibitors that target the Bcl-2 protein family.
This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when TD-1092 fails to induce the expected apoptotic response in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for TD-1092? A1: TD-1092 is a selective, potent small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. By binding to the BH3-binding groove of Bcl-2, TD-1092 displaces pro-apoptotic proteins like BIM.[1][2] This allows the pro-apoptotic effector proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization.[3][4] The subsequent release of cytochrome c into the cytoplasm initiates the caspase cascade, culminating in apoptosis.[3][5]
Q2: In which cell lines is TD-1092 expected to be effective? A2: TD-1092 is expected to be most effective in cell lines that are dependent on Bcl-2 for survival, often referred to as "Bcl-2 addicted" cells. This is common in certain hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and some lymphomas.[2] Efficacy in solid tumors can vary depending on the expression levels of Bcl-2 family proteins. Cell lines with high levels of other anti-apoptotic proteins like Mcl-1 or Bcl-xL may exhibit resistance.
Q3: What is the recommended concentration range and treatment duration for TD-1092? A3: The optimal concentration and duration are highly cell-type dependent. It is critical to perform a dose-response experiment for your specific cell line. A starting point for concentration could be a range from 10 nM to 10 µM.[6] Incubation times of 24 to 72 hours are typically sufficient to observe apoptosis.[7]
Q4: How should TD-1092 be stored and handled? A4: TD-1092 should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Protect the compound from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.[8]
Troubleshooting Guide
This section addresses common issues that can lead to a failure to observe apoptosis after treatment with TD-1092.
Problem: I am not observing any signs of apoptosis after treating my cells with TD-1092.
This is a frequent issue that can stem from several factors related to the compound, the cells, or the experimental procedure.[9][10]
| Possible Cause | Troubleshooting Steps & Recommendations |
| Compound Integrity & Activity | Verify Compound Stability: Ensure the TD-1092 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[6][11] Confirm Solubility: Ensure TD-1092 is fully dissolved in the culture medium. Poor solubility can drastically reduce the effective concentration. |
| Cell Line Suitability & Health | Check Bcl-2 Expression: Confirm that your cell line expresses sufficient levels of the target protein, Bcl-2. Low or absent Bcl-2 will result in a lack of response. Assess Expression of Resistance Proteins: High expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) can confer resistance to Bcl-2 inhibition.[9] Ensure Cell Health: Use cells that are in the logarithmic growth phase, have a low passage number, and are free from contamination (especially mycoplasma). Stressed or unhealthy cells may not respond predictably.[9] |
| Experimental Conditions | Optimize Concentration and Duration: Your concentration may be too low or the incubation time too short. Perform a dose-response (e.g., 10 nM to 10 µM) and a time-course (e.g., 12, 24, 48, 72 hours) experiment.[10] Check Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their bioavailability.[12] Consider running experiments with reduced serum concentrations if applicable. |
| Apoptosis Assay Issues | Use Orthogonal Assays: Do not rely on a single method to measure apoptosis. Confirm your findings using at least two different assays (e.g., Annexin V/PI staining and a functional assay like Caspase-Glo®). Check Assay Timing: The timing of the assay is crucial. Annexin V positivity occurs earlier, while PARP cleavage and DNA fragmentation are later events. Ensure you are measuring at an appropriate time point. Include a Positive Control: Use a well-characterized apoptosis inducer (e.g., staurosporine) to confirm that your cells are capable of undergoing apoptosis and that your assay is working correctly.[9] |
Quantitative Data Summary
The following table presents hypothetical efficacy data for TD-1092 across various cancer cell lines, illustrating the expected variability based on Bcl-2 dependency.
| Cell Line | Cancer Type | Target Dependency | IC50 (Apoptosis Induction) | Recommended Concentration Range |
| RS4;11 | Acute Lymphoblastic Leukemia | High Bcl-2 | 15 nM | 10 - 100 nM |
| MOLT-4 | Acute Lymphoblastic Leukemia | Moderate Bcl-2 | 250 nM | 100 - 1000 nM |
| A549 | Lung Carcinoma | Low Bcl-2 / High Mcl-1 | > 10 µM | Not Recommended |
| HCT116 | Colon Carcinoma | Moderate Bcl-2 | 1.5 µM | 1 - 5 µM |
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for TD-1092-induced apoptosis.
References
- 1. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing TD-1092 for XIAP Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TD-1092 for the targeted degradation of the X-linked inhibitor of apoptosis protein (XIAP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TD-1092 and how does it work?
A1: TD-1092 is a potent and specific pan-inhibitor of apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target protein.[1] TD-1092 recruits the E3 ligase Cereblon (CRBN) to XIAP, leading to the ubiquitination and subsequent degradation of XIAP by the proteasome.[2][3] By degrading XIAP, TD-1092 can induce apoptosis in cancer cells.[4]
Q2: What is the optimal concentration range for TD-1092?
A2: The optimal concentration of TD-1092 can vary depending on the cell line and experimental conditions. However, effective concentrations for XIAP degradation have been observed in the range of 0.1 µM to 10 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long does it take for TD-1092 to degrade XIAP?
A3: TD-1092 can induce the degradation of IAP proteins, including XIAP, in a time-dependent manner. Significant degradation has been observed in as little as 30 minutes, with more complete degradation occurring within 6 hours of treatment.[4] A time-course experiment is recommended to determine the optimal treatment duration for your experiment.
Q4: What are the downstream effects of XIAP degradation by TD-1092?
A4: Degradation of XIAP by TD-1092 has been shown to activate Caspase-3/7, key executioners of apoptosis, and promote cancer cell death.[4] Furthermore, TD-1092 can inhibit the TNFα-mediated NF-κB signaling pathway by reducing the phosphorylation of key signaling molecules like IKK, IκBα, p65, and p38.[3][4]
Q5: Does TD-1092 degrade other IAP family members?
A5: Yes, TD-1092 is a pan-IAP degrader, meaning it also induces the degradation of other IAP family members, specifically cIAP1 and cIAP2.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or minimal XIAP degradation observed. | Suboptimal TD-1092 Concentration: The concentration used may be too low or too high, leading to the "hook effect" where the formation of the ternary complex is inhibited at high concentrations. | Perform a dose-response experiment with a wide range of TD-1092 concentrations (e.g., 0.01 µM to 20 µM) to identify the optimal concentration for XIAP degradation in your cell line. |
| Insufficient Treatment Time: The incubation time may be too short for significant degradation to occur. | Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to determine the optimal treatment duration. | |
| Low E3 Ligase (CRBN) Expression: The cell line used may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by TD-1092. | Verify the expression of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. | |
| Poor Cell Permeability: TD-1092 may not be efficiently entering the cells. | While TD-1092 is a small molecule designed for cell permeability, issues can still arise. Ensure proper dissolution of the compound and consider using a different vehicle if solubility is a concern. | |
| Issues with Western Blotting: Problems with antibody quality, protein transfer, or detection reagents can lead to a lack of signal. | Use a validated anti-XIAP antibody and ensure proper Western blot technique, including appropriate loading controls (e.g., GAPDH, β-actin). Refer to the detailed protocol below. | |
| High background or non-specific bands on Western blot. | Antibody Issues: The primary or secondary antibody may be cross-reacting with other proteins. | Use a highly specific and validated anti-XIAP antibody. Optimize antibody concentrations and blocking conditions. |
| Insufficient Washing: Inadequate washing steps can lead to high background. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell confluency, passage number, or overall cell health can affect experimental outcomes. | Standardize cell culture conditions, including seeding density and passage number. Ensure cells are healthy and actively dividing at the time of treatment. |
| Inaccurate Drug Concentration: Errors in preparing or diluting the TD-1092 stock solution. | Prepare fresh dilutions of TD-1092 for each experiment from a carefully prepared and stored stock solution. |
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment times for TD-1092 based on available data.
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration Range for IAP Degradation | 0.1 µM - 10 µM | Not specified | [4] |
| Effective Time Range for IAP Degradation | 0.5 - 6 hours | Not specified | [4] |
| IG50 for Cell Growth Inhibition (72h) | 0.395 µM | MCF-7 | [4] |
Experimental Protocols
Detailed Methodology for XIAP Degradation Assay
This protocol outlines a typical experiment to assess the degradation of XIAP in cultured cells following treatment with TD-1092.
1. Cell Culture and Seeding:
-
Culture your chosen cell line in the recommended growth medium and conditions until they reach 70-80% confluency.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
2. TD-1092 Treatment:
-
Prepare a stock solution of TD-1092 in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the TD-1092 stock solution in fresh growth medium to the desired final concentrations for your dose-response or time-course experiment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of TD-1092. Include a vehicle control (medium with the same concentration of DMSO used for the highest TD-1092 concentration).
-
Incubate the cells for the desired treatment duration.
3. Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against XIAP (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the XIAP band intensity to the corresponding loading control band intensity.
-
For dose-response experiments, plot the normalized XIAP levels against the log of the TD-1092 concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
For time-course experiments, plot the normalized XIAP levels against the treatment time.
Visualizations
Caption: Signaling pathway of XIAP degradation by TD-1092.
Caption: Experimental workflow for optimizing TD-1092 concentration.
Caption: Troubleshooting decision tree for XIAP degradation experiments.
References
Technical Support Center: TD-1092 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of TD-1092. As a pan-IAP (Inhibitor of Apoptosis Protein) degrader that utilizes the E3 ligase Cereblon (CRBN) to induce proteasomal degradation of cIAP1, cIAP2, and XIAP, understanding its selectivity is crucial for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TD-1092?
A1: TD-1092 is a Proteolysis-Targeting Chimera (PROTAC) that functions as a pan-IAP degrader. It simultaneously binds to IAP proteins (cIAP1, cIAP2, and XIAP) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the IAP proteins, marking them for degradation by the proteasome. This leads to the activation of caspases and induction of apoptosis, as well as the inhibition of the TNFα-mediated NF-κB signaling pathway.
Q2: What are the potential sources of off-target effects for TD-1092?
A2: Potential off-target effects of TD-1092 can arise from several factors inherent to its design as a PROTAC:
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Off-target binding of the IAP ligand: The warhead that binds to IAPs may have affinity for other proteins with similar structural motifs.
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Off-target binding of the CRBN ligand: The CRBN-recruiting component may interact with other proteins.
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Formation of unintended ternary complexes: TD-1092 might induce the degradation of proteins other than IAPs by bringing them into proximity with CRBN.
-
CRBN-independent effects: At high concentrations, the molecule might exert effects unrelated to its protein degradation activity.
Q3: How can I begin to assess the off-target profile of TD-1092 in my experimental system?
A3: A comprehensive approach to assessing off-target effects involves a combination of unbiased screening and targeted validation. The gold-standard method is mass spectrometry-based proteomics to globally analyze changes in the proteome after TD-1092 treatment.[1] This can identify proteins that are downregulated, suggesting potential off-target degradation. Hits from the proteomic screen should then be validated using orthogonal methods like Western blotting.
Q4: What is the "hook effect" and how can I avoid it in my experiments with TD-1092?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing concentrations beyond an optimal point lead to a decrease in target protein degradation.[2][3] This occurs because at very high concentrations, TD-1092 is more likely to form binary complexes (either with IAPs or CRBN alone) rather than the productive ternary complex required for degradation.[2][3] To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for IAP degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No IAP Degradation Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal TD-1092 Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of TD-1092 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration.[2][3] |
| Poor Cell Permeability | While TD-1092 is designed for cell permeability, this can vary between cell lines. If direct measurement of intracellular concentration is not feasible, consider increasing incubation time as a preliminary test. |
| Low CRBN Expression | Confirm the expression of CRBN in your cell line of interest using Western blot or qPCR. TD-1092's activity is dependent on CRBN expression. |
| Inefficient Ternary Complex Formation | This is an intrinsic property of the molecule. If IAP degradation is consistently poor, consider using a different IAP degrader with a modified linker or E3 ligase recruiter if available. |
| Rapid Protein Resynthesis | The cell may be compensating for IAP degradation by increasing their synthesis. Perform a time-course experiment to assess the kinetics of degradation and resynthesis. |
| Compound Instability | Ensure the stability of your TD-1092 stock and working solutions. Avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected Phenotype or Cell Death Mechanism
| Possible Cause | Troubleshooting Step |
| Off-Target Protein Degradation | Perform global proteomics (e.g., TMT-MS) to identify proteins that are downregulated upon TD-1092 treatment.[1] Validate any significant hits by Western blot. |
| CRBN-Related Off-Targets | The CRBN ligand component of TD-1092 may affect the degradation of endogenous CRBN substrates. Compare the proteomic profile of TD-1092 with that of a CRBN modulator alone (e.g., pomalidomide). |
| Activation of Alternative Signaling Pathways | Use pathway-specific assays (e.g., phospho-protein arrays, targeted transcriptomics) to investigate the activation state of key cellular signaling pathways beyond apoptosis and NF-κB. |
| Cell Line Specific Effects | Test TD-1092 in multiple cell lines to determine if the observed phenotype is consistent or cell-type specific. |
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal window for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[4][5] |
| Cell Detachment | Apoptotic cells can detach. When preparing samples for flow cytometry, ensure that both the adherent and supernatant fractions are collected to avoid losing the apoptotic cell population.[5] |
| Assay Interference | If using a plate-based assay (e.g., Caspase-Glo), ensure that TD-1092 does not interfere with the assay chemistry by running appropriate controls (e.g., compound in the absence of cells). |
| Spontaneous Apoptosis in Control Cells | Ensure cells are healthy and not overgrown, as this can lead to baseline apoptosis.[5] Use an untreated control and a vehicle control (e.g., DMSO) to assess baseline cell health. |
Quantitative Data Summary
As specific quantitative off-target proteomics data for TD-1092 is not publicly available, the following table summarizes the expected on-target effects and provides a framework for interpreting potential off-target data.
Table 1: Expected On-Target Effects of TD-1092
| Target Protein | Expected Effect | Recommended Assay | Typical Concentration Range |
| cIAP1 | Degradation | Western Blot, ELISA | 1 - 100 nM |
| cIAP2 | Degradation | Western Blot, ELISA | 1 - 100 nM |
| XIAP | Degradation | Western Blot, ELISA | 1 - 100 nM |
| Caspase-3/7 | Activation | Luminescent/Fluorometric Activity Assay | 1 - 100 nM |
| NF-κB (p65) | Inhibition of Nuclear Translocation | Immunofluorescence Microscopy, High-Content Imaging | 10 - 500 nM |
| Cell Viability | Decrease | CellTiter-Glo, MTT Assay | 1 - 100 nM |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying potential off-target proteins degraded by TD-1092 using mass spectrometry.
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Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat cells with vehicle control (e.g., DMSO) and TD-1092 at its optimal degradation concentration (determined from a dose-response curve) for a time point sufficient to induce robust IAP degradation (e.g., 6-24 hours). Include a negative control, such as an inactive analogue of TD-1092 if available.
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Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration of the lysates. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
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Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from each treatment condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
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Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the TD-1092-treated samples compared to controls. These are your potential off-target candidates.
Protocol 2: Western Blot for Validation of On-Target and Off-Target Degradation
This protocol is for validating the degradation of IAPs and potential off-target proteins identified from proteomics.
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Cell Treatment and Lysis: Treat cells with a range of TD-1092 concentrations for the desired time. Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (cIAP1, cIAP2, XIAP, and potential off-targets) and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the measurement of apoptosis induction by TD-1092.
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Cell Treatment: Seed cells and treat with TD-1092 at various concentrations and for different durations. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both the culture supernatant (containing detached cells) and the adherent cells (by trypsinization). Combine them and wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Exclude debris and doublets, and then gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Mechanism of action for TD-1092.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for lack of IAP degradation.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific targeting of the deubiquitinase and E3 ligase families with engineered ubiquitin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-1092 stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with TD-1092 in cell culture media. The following information is intended for researchers, scientists, and drug development professionals to ensure the effective application of TD-1092 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My TD-1092 stock solution has changed color. Is it still usable?
A color change in your stock solution may indicate chemical degradation or oxidation of TD-1092.[1] This can be triggered by factors such as exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is strongly recommended to assess the integrity of the compound before proceeding with your experiments.
Q2: I observed precipitation in my TD-1092 stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the solubility limit of TD-1092 is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:
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Solvent Choice: Ensure the solvent is appropriate for long-term storage at the intended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing a slightly lower concentration for storage.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1] Avoid repeated freeze-thaw cycles.[1][2]
Q3: Can the type of storage container affect the stability of TD-1092?
Yes, the material of the storage container can impact compound stability.[1] Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, amber glass vials or polypropylene (B1209903) tubes that are known to be inert are recommended.[1]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments involving TD-1092?
The tolerance to DMSO can vary significantly between cell lines.[3] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[3]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[3]
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> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[3]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[3]
Q5: How should I store my TD-1092 stock solutions?
Proper storage is critical to maintain the integrity and stability of TD-1092.[3]
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.[3]
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In Solution: Store stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[2]
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of TD-1092 Activity
Inconsistent results are often a consequence of compound degradation in solution.[1] This guide provides a systematic approach to troubleshooting this issue.
Degradation of stock solutions due to improper storage or handling is a common cause of inconsistent results.
-
Workflow for Assessing Stock Solution Stability:
Caption: Workflow for assessing TD-1092 stock solution stability.
TD-1092 may be unstable in the aqueous, physiological pH environment of cell culture media, especially during prolonged incubation at 37°C.
-
Potential Degradation Pathways in Aqueous Media:
-
Experimental Protocol: Assessing TD-1092 Stability in Cell Culture Media
-
Preparation: Prepare a working solution of TD-1092 in your specific cell culture medium at the final experimental concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection, to quantify the remaining TD-1092 and detect any degradation products.[2]
-
-
Decision Tree for Troubleshooting TD-1092 Instability:
References
How to improve TD-1092 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using TD-1092 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TD-1092 and what is its mechanism of action?
TD-1092 is a potent and selective pan-inhibitor of apoptosis (IAP) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase (via its CRBN ligand) and the target proteins, cIAP1, cIAP2, and XIAP. This proximity induces the ubiquitination and subsequent proteasomal degradation of the IAP proteins. By degrading these key negative regulators of apoptosis, TD-1092 promotes programmed cell death. Additionally, TD-1092 has been shown to block the TNFα-mediated NF-κB signaling pathway.[1]
Q2: What are the common challenges when working with TD-1092?
A primary challenge encountered when working with TD-1092, as with many PROTAC molecules, is its limited aqueous solubility. This can affect the preparation of stock solutions and the final concentration achievable in aqueous-based cellular assays.
Q3: In what solvent should I dissolve TD-1092?
Troubleshooting Guide: Improving TD-1092 Solubility
Researchers may encounter precipitation of TD-1092 when diluting a DMSO stock solution into aqueous media for cell-based assays. The following table outlines troubleshooting strategies to address this issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The compound has low solubility in water-based solutions. | - Sonication: After diluting the DMSO stock, sonicate the solution for several minutes. - Gentle Warming: Briefly warm the solution in a 37°C water bath while vortexing or sonicating. - Stepwise Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution to avoid a rapid change in solvent polarity. - Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final medium may help to maintain solubility. The optimal concentration should be determined empirically for your specific assay. |
| Difficulty dissolving the compound in DMSO to create a stock solution | The compound may require more energy to dissolve completely. | - Vortexing: Vigorously vortex the solution for an extended period. - Sonication: Place the vial in a sonicator bath to aid dissolution. - Gentle Warming: Briefly warm the DMSO solution to 37°C. Ensure the vial is properly sealed to prevent water absorption by the DMSO. |
| Inconsistent results in cell-based assays | The compound may not be fully solubilized, leading to variability in the effective concentration. | - Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to cells. - Fresh Dilutions: Prepare fresh dilutions of TD-1092 from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions. |
Experimental Protocols
Preparation of TD-1092 Stock Solution
-
Solvent: Use high-purity, anhydrous DMSO.
-
Procedure:
-
Allow the vial of TD-1092 to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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To aid dissolution, vortex the vial for several minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually confirm that the compound is fully dissolved before storage.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solution:
-
Thaw an aliquot of the TD-1092 DMSO stock solution.
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Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
If precipitation occurs upon dilution, refer to the troubleshooting guide above.
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It is crucial to include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest TD-1092 concentration) in your experimental setup.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of TD-1092 or the vehicle control.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Assay Readout: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo), Western blot to confirm protein degradation, or an apoptosis assay.
Visualizations
Caption: Signaling pathway of TD-1092.
Caption: General experimental workflow for a cell-based assay with TD-1092.
References
Technical Support Center: Troubleshooting TD-1092 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Western blot results when studying the effects of TD-1092.
Troubleshooting Guides
Problem 1: Weak or No Signal for Target Protein
Question: I am not seeing any bands or only very faint bands for my target protein after treating cells with TD-1092. What could be the cause?
Answer: A weak or absent signal can stem from several factors throughout the Western blot workflow.[1][2][3][4] Consider the following potential causes and solutions:
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Insufficient Protein Load: The concentration of the target protein in your sample may be too low.
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Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may not be optimal.
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Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
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Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.
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Incompatible Primary and Secondary Antibodies: The secondary antibody may not be appropriate for the primary antibody.
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Solution: Ensure the secondary antibody is designed to detect the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[9]
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Problem 2: High Background or Non-Specific Bands
Question: My Western blots show high background, making it difficult to see my target band. I am also observing multiple non-specific bands. How can I resolve this?
Answer: High background and non-specific bands can obscure the detection of your target protein.[1][5] These issues often arise from problems with blocking, antibody concentrations, or washing steps.
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Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
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Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding.
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Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to high background.
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Solution: Increase the number and duration of wash steps. Using a wash buffer containing a detergent like Tween 20 is also recommended.[3]
-
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate.
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Sample Contamination or Degradation: The presence of proteases in the sample can lead to protein degradation and the appearance of multiple lower molecular weight bands.
Frequently Asked Questions (FAQs)
Q1: Why are my Western blot results for TD-1092 inconsistent across different experiments?
A1: Reproducibility issues in Western blotting are common and can be caused by a variety of factors.[13][14] To improve consistency, it is critical to standardize your protocol. This includes using the same sample preparation methods, gel electrophoresis conditions, transfer parameters, and antibody incubation times and concentrations for all experiments.[5] Using internal loading controls like GAPDH or β-actin is also essential to normalize for variations in protein loading.[5]
Q2: The molecular weight of my protein of interest appears different from the expected size. What could be the reason?
A2: Several factors can cause a protein to migrate at an unexpected molecular weight on a Western blot.[1] Post-translational modifications such as glycosylation or phosphorylation can increase the apparent molecular weight.[10][15] Conversely, protein degradation or cleavage can result in bands at a lower molecular weight.[10] It is also possible that the protein is forming multimers (dimers, trimers), which would appear as higher molecular weight bands.[10][11]
Q3: How can I accurately quantify the changes in protein expression induced by TD-1092?
A3: Accurate quantification of Western blots requires careful attention to detail.[5][16] It is crucial to ensure that the signal from your protein of interest falls within the linear range of detection of your imaging system.[5][17] Saturated signals cannot be accurately quantified. Using densitometry software to measure band intensity and normalizing this to a loading control is the standard method for quantification.[5] However, it is important to remember that Western blotting is considered a semi-quantitative technique.[17]
Q4: What is the importance of antibody validation and how do I validate my antibodies?
A4: Antibody validation is the process of confirming that an antibody specifically recognizes the target protein with minimal cross-reactivity.[18] This is crucial for obtaining reliable and reproducible Western blot data.[19][20] There are several methods for antibody validation, including:
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Using positive and negative controls: Testing the antibody on cell lines or tissues known to express or not express the target protein.[5]
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Knockout/knockdown validation: Using siRNA or CRISPR to reduce the expression of the target protein and confirming a corresponding decrease in the Western blot signal.[20]
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Independent antibody validation: Using two different antibodies that recognize different epitopes on the same target protein and comparing the results.[18]
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps may be required for your particular protein of interest and antibodies.
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Sample Preparation:
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Treat cells with TD-1092 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
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Sonicate or agitate the lysate to ensure complete cell lysis and shear DNA.[21]
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine the protein concentration of the supernatant using a Bradford or BCA assay.[22]
-
Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[21][23]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.[24][25]
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Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[2]
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Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[2]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[23]
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[23][24]
-
Wash the membrane three times for 10 minutes each with TBST.[24]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loaded | Increase protein amount per lane |
| Suboptimal antibody dilution | Titrate primary and secondary antibodies | |
| Inefficient protein transfer | Optimize transfer time and voltage; check with Ponceau S | |
| High Background | Inadequate blocking | Optimize blocking agent, time, and temperature |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration | |
| Insufficient washing | Increase number and duration of washes | |
| Non-Specific Bands | Antibody cross-reactivity | Use affinity-purified antibody; run secondary antibody control |
| Protein degradation | Use fresh samples with protease inhibitors | |
| Inconsistent Results | Protocol variability | Standardize all steps of the protocol |
| Uneven protein loading | Quantify protein and use a loading control for normalization |
Visualizations
Caption: A flowchart illustrating the major steps of the Western blot experimental workflow.
Caption: A troubleshooting decision tree for inconsistent Western blot results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 12. sysy.com [sysy.com]
- 13. licorbio.com [licorbio.com]
- 14. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Antibody validation by Western Blot SOP #012 [protocols.io]
- 23. youtube.com [youtube.com]
- 24. fortislife.com [fortislife.com]
- 25. med.unc.edu [med.unc.edu]
Technical Support Center: Troubleshooting TD-1092 CRBN-Dependent Assays
Welcome to the technical support center for TD-1092, a novel CRBN-dependent molecular glue designed to induce the degradation of Target Protein X (TPX). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays.
Introduction to TD-1092's Mechanism of Action
TD-1092 is a small molecule that functions as a "molecular glue."[1][2][3] It is designed to induce and stabilize a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and a neo-substrate, Target Protein X (TPX), which is not a natural substrate of CRBN.[4] This induced proximity leads to the formation of a stable ternary complex (TPX-TD-1092-CRBN).[5][6] Once the complex is formed, the E3 ligase machinery polyubiquitinates TPX, marking it for degradation by the 26S proteasome.[7][8] This event-driven mechanism allows for the catalytic degradation of TPX, making TD-1092 a potent tool for targeted protein degradation.[9]
Figure 1. Mechanism of action for TD-1092-mediated degradation of Target Protein X (TPX).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to measure the efficiency of TD-1092?
A1: The primary parameters to quantify the efficiency of a degrader like TD-1092 are DC50 and Dmax.[10][11][12][13]
-
DC50 (Half-maximal Degradation Concentration): The concentration of TD-1092 required to degrade 50% of the target protein.[11]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the degrader.[10][12]
These values are typically determined from a dose-response curve generated by treating cells with a serial dilution of TD-1092 for a fixed period (e.g., 18-24 hours).[8][10]
Q2: My dose-response curve for TD-1092 is bell-shaped, with degradation decreasing at high concentrations. What is happening?
A2: This phenomenon is known as the "hook effect."[14][15][16][17] It occurs when, at excessively high concentrations, TD-1092 is more likely to form binary complexes (TD-1092 bound to either TPX or CRBN) rather than the productive ternary complex required for degradation.[1][17] This saturation of binding sites prevents the formation of the TPX-TD-1092-CRBN bridge, leading to reduced degradation efficiency.[1] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[15][16]
Q3: How can I confirm that the degradation of TPX is CRBN- and proteasome-dependent?
A3: To confirm the mechanism of action, you should perform competition and inhibitor studies:[8]
-
CRBN Dependence: Pre-treat cells with a high concentration of a CRBN ligand like Lenalidomide or Pomalidomide before adding TD-1092. If degradation is CRBN-dependent, the competing ligand will occupy the binding site on CRBN, preventing TD-1092 from forming the ternary complex and thus rescuing TPX from degradation.
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) before and during TD-1092 treatment.[10] If degradation is proteasome-mediated, TPX levels will be restored because the proteasome is blocked from degrading the ubiquitinated protein. You may also observe an accumulation of polyubiquitinated TPX.[10]
Q4: What is the difference between a molecular glue like TD-1092 and a PROTAC?
A4: The primary difference is their structure and how they induce the ternary complex.[2]
-
Molecular Glues (e.g., TD-1092): These are small, monovalent molecules that induce or stabilize a new interaction between an E3 ligase and a target protein.[1][2][3]
-
PROTACs (Proteolysis Targeting Chimeras): These are larger, heterobifunctional molecules consisting of two separate ligands—one that binds the target protein and one that binds an E3 ligase—connected by a chemical linker.[1][5][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with TD-1092.
Figure 2. A logical workflow for troubleshooting a lack of TPX degradation.
Issue 1: No or Weak Degradation of Target Protein X (TPX)
This is one of the most common issues. The potential causes can be systematically investigated.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Low or No CRBN Expression in Cell Line | Verify CRBN Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN) protein via Western Blot or mRNA via qPCR. TD-1092 is CRBN-dependent and will not be effective in cells lacking the E3 ligase. |
| Compound Inactivity or Instability | Confirm Compound Integrity: Ensure TD-1092 is properly stored and solubilized. Use a fresh stock solution. Assess the stability of the compound in your cell culture medium over the time course of the experiment.[18] |
| Suboptimal Assay Conditions | Optimize Treatment Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for maximal degradation.[16] Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and seeded at a consistent density. Over-confluent or unhealthy cells can have altered protein turnover rates.[18][19] |
| Poor Ternary Complex Formation | Assess Complex Formation: Use Co-immunoprecipitation (Co-IP) or biophysical assays (e.g., TR-FRET, AlphaLISA) to directly measure the formation of the TPX-TD-1092-CRBN ternary complex.[5][15][20] Weak formation is a direct cause of poor degradation.[6] |
| High Rate of TPX Synthesis | Inhibit Protein Synthesis: Treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) alongside TD-1092. This will help determine if a high synthesis rate of TPX is masking the degradation effect. |
Issue 2: High Variability Between Replicates
Inconsistent results can obscure the true effect of TD-1092.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Inconsistent Cell Seeding | Standardize Cell Culture: Ensure uniform cell seeding density across all wells. Variations in cell number will lead to variations in total protein levels.[18] Use a multichannel pipette and mix the cell suspension thoroughly before plating. |
| Pipetting Errors | Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Consistent Technique: Use consistent pipetting techniques, especially when performing serial dilutions of TD-1092. |
| "Edge Effect" in Multi-well Plates | Plate Layout: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, leading to changes in compound concentration. Fill outer wells with sterile PBS or media. |
| Inconsistent Lysis or Sample Handling | Uniform Lysis: Ensure complete and consistent cell lysis for all samples. Keep lysates on ice to prevent protein degradation and add protease/phosphatase inhibitors to the lysis buffer.[21][22][23] |
Issue 3: Unexpected Results in Western Blot Analysis
Western blotting is the primary method for quantifying protein degradation. Artifacts can lead to misinterpretation of data.[24]
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Multiple Bands or Incorrect Molecular Weight | Check for Protein Degradation: Ensure lysis buffer contains fresh protease inhibitors to prevent sample degradation, which can lead to smaller bands.[25] Antibody Specificity: Validate your primary antibody for specificity to TPX. Run a negative control lysate from cells known not to express TPX. Post-Translational Modifications: Consider that glycosylation or other modifications can cause the protein to migrate at a different size than predicted. |
| High Background | Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[21][24] Some antibodies perform better with a specific blocker.[21] Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[25] Washing Steps: Increase the number or duration of wash steps with TBST to remove non-specifically bound antibodies. |
| Weak or No Signal | Check Protein Load: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for whole-cell lysates).[22] Antibody Dilution: The primary antibody may be too dilute. Try a lower dilution. Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane. For large proteins, consider a wet transfer method and optimize the transfer buffer composition (e.g., lower methanol (B129727) content).[21][22] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of TPX Degradation via Western Blot
This protocol is used to determine the DC50 and Dmax of TD-1092.
Figure 3. Standard experimental workflow for Western Blot analysis of protein degradation.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TD-1092 in fresh culture medium. A common range is from 1 µM down to 1 pM. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium and add the medium containing the compound or vehicle.[10]
-
Incubation: Incubate cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading for each sample.[10][13]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for TPX and a loading control (e.g., GAPDH, α-Tubulin).[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system.[13] Quantify the band intensity for TPX and normalize it to the loading control. Plot the normalized TPX levels against the log of the TD-1092 concentration to determine DC50 and Dmax.[10]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the physical interaction between TPX and CRBN in the presence of TD-1092.
-
Cell Treatment: Seed cells in 10 cm dishes. Treat cells with an effective concentration of TD-1092 (e.g., 3-5x DC50) and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to stabilize the ternary complex by preventing degradation of TPX. Include a vehicle-treated control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors. Avoid harsh detergents like SDS that would disrupt protein-protein interactions.[10][26]
-
Pre-Clearing: Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[26][27]
-
Immunoprecipitation:
-
Set aside a small portion of the cleared lysate as the "Input" control.
-
Incubate the remaining lysate with an antibody against TPX (to pull down TPX and its binders) or CRBN overnight at 4°C with gentle rotation. A parallel sample with control IgG is crucial to check for non-specific binding.
-
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with cold lysis buffer to remove non-specific proteins.[26] The stringency of the wash buffer can be adjusted to reduce background.[26]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the "Input" and eluted IP samples by Western Blot. Probe separate blots for TPX and CRBN. A successful Co-IP will show a band for CRBN in the sample where TPX was pulled down (and vice-versa), specifically in the TD-1092-treated sample and not in the vehicle or IgG controls.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. emolecules.com [emolecules.com]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. marinbio.com [marinbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. revvity.com [revvity.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. southernbiotech.com [southernbiotech.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western blot troubleshooting guide! [jacksonimmuno.com]
- 26. proteinguru.com [proteinguru.com]
- 27. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
TD-1092 Degradation Kinetics Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the degradation kinetics studies of TD-1092.
Frequently Asked Questions (FAQs)
Q1: What is TD-1092 and why is studying its degradation kinetics important?
A1: TD-1092 is a pan-inhibitor of apoptosis (IAP) degrader, functioning as a Proteolysis Targeting Chimera (PROTAC) for cancer research.[1] It induces the proteasomal degradation of cellular Inhibitor of Apoptosis Proteins (cIAP2 and XIAP) in a CRBN-dependent manner, leading to apoptosis in cancer cells.[1] Understanding its degradation kinetics is crucial for:
-
Establishing a stable formulation for preclinical and clinical studies.
-
Identifying potential degradation products that could affect efficacy or cause toxicity.
-
Determining appropriate storage conditions and shelf-life.
-
Developing a robust stability-indicating analytical method for quality control.
Q2: What are the common degradation pathways for a complex molecule like TD-1092?
A2: While specific pathways for TD-1092 are not yet fully elucidated, molecules with similar functional groups are susceptible to:
-
Hydrolysis: Cleavage of chemical bonds by water. This can be influenced by pH.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[2]
-
Photodegradation: Degradation caused by exposure to light.
Q3: What are the key factors that can influence the degradation rate of TD-1092?
A3: The stability of pharmaceutical compounds is influenced by several environmental factors, including:
-
Temperature: Higher temperatures generally accelerate degradation reactions.[3]
-
pH: The rate of hydrolysis is often pH-dependent.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[3]
-
Oxygen: The presence of oxygen can promote oxidative degradation.[2]
-
Excipients: Ingredients in the formulation can interact with the active pharmaceutical ingredient (API) and affect its stability.[4]
Q4: How do I design a forced degradation study for TD-1092?
A4: Forced degradation studies, or stress testing, are essential to identify likely degradation products and develop a stability-indicating method.[5] A typical study involves exposing a solution or solid form of TD-1092 to various stress conditions more severe than accelerated stability conditions. The goal is to achieve 5-20% degradation of the active substance.[6]
Troubleshooting Guides
Problem 1: No significant degradation of TD-1092 is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressing agent (e.g., acid, base, oxidizing agent), prolong the exposure time, or use a higher temperature. |
| High intrinsic stability of the molecule. | While TD-1092 may be stable, degradation should be inducible. Consider using more aggressive conditions, such as higher temperatures in combination with hydrolytic or oxidative stress. |
| Inappropriate solvent for the stress study. | Ensure TD-1092 is soluble and stable in the chosen solvent before applying stress. The solvent should not interfere with the degradation reaction or the analytical method. |
Problem 2: The degradation of TD-1092 is too rapid, leading to complete loss of the parent compound.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too aggressive. | Reduce the concentration of the stressing agent, shorten the exposure time, or lower the temperature.[7] |
| High reactivity of TD-1092 under specific conditions. | For highly labile compounds, perform kinetic studies at multiple, less extreme conditions to extrapolate the degradation rate. |
Problem 3: Poor mass balance is observed in the degradation study.
| Possible Cause | Troubleshooting Step |
| Formation of non-chromophoric or volatile degradation products. | Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify and quantify all degradation products. |
| Degradation products are not eluted from the HPLC column. | Modify the chromatographic method, such as the gradient profile or the mobile phase composition, to ensure all components are eluted. |
| Inadequate analytical method. | The analytical method must be fully validated to be "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of TD-1092
Objective: To generate potential degradation products of TD-1092 and to develop a stability-indicating HPLC method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of TD-1092 in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid TD-1092 to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated HPLC method with both UV and mass spectrometric detection.
-
Protocol 2: Kinetic Study of TD-1092 Degradation at Different pH Values
Objective: To determine the rate of hydrolytic degradation of TD-1092 as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Sample Preparation: Prepare solutions of TD-1092 in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).
-
Time-Point Analysis: At various time intervals, withdraw aliquots from each solution and analyze the concentration of TD-1092 using a validated HPLC method.
-
Data Analysis: Plot the concentration of TD-1092 versus time for each pH. Determine the order of the reaction and calculate the degradation rate constant (k) at each pH.
Data Presentation
Table 1: Summary of Forced Degradation Results for TD-1092
| Stress Condition | % Degradation of TD-1092 | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1N HCl, 60°C, 24h | 15.2 | 3 | DP1 (8.5 min) |
| 1N NaOH, RT, 8h | 25.8 | 4 | DP2 (6.2 min), DP3 (7.1 min) |
| 3% H₂O₂, RT, 24h | 10.5 | 2 | DP4 (9.3 min) |
| Solid, 80°C, 48h | 5.1 | 1 | DP1 (8.5 min) |
| Photolytic (UV/Vis) | 18.9 | 3 | DP5 (10.1 min) |
Table 2: pH-Rate Profile for TD-1092 Hydrolysis at 40°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 2.0 | 0.085 | 8.15 |
| 4.0 | 0.021 | 33.0 |
| 6.0 | 0.015 | 46.2 |
| 8.0 | 0.098 | 7.07 |
| 10.0 | 0.250 | 2.77 |
Visualizations
Caption: Experimental workflow for TD-1092 forced degradation studies.
Caption: Simplified signaling pathway of TD-1092 action.
Caption: Logical troubleshooting guide for degradation studies.
References
- 1. abmole.com [abmole.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. sgs.com [sgs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell Line Resistance to TD-1092 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming cell line resistance to TD-1092, a pan-Inhibitor of Apoptosis (IAP) degrader. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is TD-1092 and what is its mechanism of action?
TD-1092 is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). It functions as a molecular bridge, bringing together the target IAP proteins (cIAP1, cIAP2, and XIAP) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of the IAPs, marking them for degradation by the proteasome. By degrading these anti-apoptotic proteins, TD-1092 promotes programmed cell death (apoptosis) in cancer cells. Additionally, TD-1092 has been shown to block the TNFα-mediated NF-κB signaling pathway.
Q2: What are the primary applications of TD-1092 in research?
TD-1092 is primarily used in cancer research to study the effects of IAP degradation on cell viability, apoptosis, and signaling pathways. It serves as a tool to investigate the therapeutic potential of targeting IAPs in various cancer models and to understand the cellular consequences of their removal.
Q3: What is drug resistance in the context of cell line experiments?
Drug resistance in cell lines refers to the decreased sensitivity of the cells to a specific compound over time. This can manifest as a requirement for higher concentrations of the drug to achieve the same level of efficacy (e.g., cell death or growth inhibition) that was previously observed at lower concentrations. Resistance can be either intrinsic (pre-existing in a subpopulation of cells) or acquired (developed in response to drug exposure).
Troubleshooting Guide: Cell Line Resistance to TD-1092
This guide addresses specific issues that may arise during experiments with TD-1092, providing potential causes and detailed experimental protocols to investigate and overcome resistance.
Problem 1: Decreased sensitivity to TD-1092 in my cell line over time.
Your cell line, which was initially sensitive to TD-1092, now requires a significantly higher concentration to induce apoptosis. This is a classic sign of acquired resistance.
Possible Causes:
-
Alterations in the E3 Ligase Machinery:
-
Downregulation or loss of CRBN expression.
-
Mutations in the CRBN gene that prevent TD-1092 binding.
-
-
Changes in the Target Proteins:
-
Mutations in cIAP1, cIAP2, or XIAP that prevent TD-1092 binding.
-
Increased expression of the target IAP proteins.
-
-
Increased Drug Efflux:
-
Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which pump the drug out of the cell.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased TD-1092 sensitivity.
Experimental Protocols:
-
Protocol 1: IC50 Shift Assay to Quantify Resistance
This assay will determine the extent of resistance by comparing the half-maximal inhibitory concentration (IC50) of TD-1092 in your resistant cell line to the parental (sensitive) cell line.
Methodology:
-
Seed both parental and suspected resistant cells in 96-well plates at an appropriate density.
-
Prepare a serial dilution of TD-1092.
-
Treat the cells with the serially diluted TD-1092 for 72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Calculate the IC50 values for both cell lines using non-linear regression analysis.
Data Presentation:
Cell Line TD-1092 IC50 (nM) Fold Resistance Parental 50 1x Resistant 1500 30x -
-
Protocol 2: Western Blot for CRBN and IAP Protein Expression
This protocol will assess the protein levels of CRBN, cIAP1, cIAP2, and XIAP in parental and resistant cells.
Methodology:
-
Lyse parental and resistant cells and quantify total protein concentration.
-
Separate protein lysates (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CRBN, cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities relative to the loading control.
Data Presentation:
Protein Parental (Relative Expression) Resistant (Relative Expression) CRBN 1.0 0.2 cIAP1 1.0 3.5 XIAP 1.0 2.8 -
-
Protocol 3: Quantitative PCR (qPCR) for ABCB1 (MDR1) Gene Expression
This protocol will measure the mRNA levels of the ABCB1 gene, which encodes the P-glycoprotein efflux pump.
Methodology:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
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Perform qPCR using primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
Gene Parental (Relative mRNA Level) Resistant (Relative mRNA Level) ABCB1 1.0 15.0 -
Problem 2: My cell line is intrinsically resistant to TD-1092.
Your cell line shows no significant response to TD-1092, even at high concentrations, from the initial experiment.
Possible Causes:
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Low or absent CRBN expression: The cell line may naturally have very low levels of the E3 ligase required for TD-1092's action.
-
Pre-existing mutations: The cell line may harbor mutations in CRBN or the target IAP genes.
-
High expression of efflux pumps: The cell line may have high basal expression of drug efflux pumps.
-
Compensatory survival pathways: The cell line may rely on survival pathways that are independent of IAP function.
Troubleshooting Workflow:
Minimizing TD-1092 cytotoxicity in normal cells
Welcome to the technical support center for TD-1092. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TD-1092?
A1: TD-1092 is a potent, ATP-competitive kinase inhibitor targeting Apoptosis Signal-regulating Kinase 1 (ASK1). In cancer cells, inhibition of ASK1 disrupts downstream stress-activated pathways (e.g., p38/JNK), leading to cell cycle arrest and apoptosis. This makes TD-1092 effective in tumor models where these pathways are aberrantly activated.
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines?
A2: While often overactive in cancer, ASK1 is a crucial component of the cellular stress response in normal cells, particularly in response to reactive oxygen species (ROS), inflammatory cytokines, and endoplasmic reticulum (ER) stress.[1] Inhibition of this essential survival pathway by TD-1092 can leave normal cells vulnerable to basal levels of metabolic stress, leading to off-target cytotoxicity.[2] Tissues with high metabolic activity, such as hepatocytes, may be particularly sensitive.[3]
Q3: What general strategies can I employ to mitigate off-target cytotoxicity?
A3: The primary strategies involve either protecting the normal cells or optimizing the dose and delivery of TD-1092.[4] This can include:
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Dose Optimization: Conduct a dose-response study to find the therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized.[1]
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Co-administration of Cytoprotective Agents: Use agents that shield normal cells from stress, such as antioxidants.[5][6]
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Altering Dosing Schedules: In in vivo models, intermittent dosing may allow normal cells to recover between treatments.
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Use of Different Cell Models: If a particular normal cell line is highly sensitive, consider testing another line from a similar tissue of origin.[1]
Q4: Can combination therapies enhance the therapeutic window of TD-1092?
A4: Yes, combining therapeutic agents is a common strategy to achieve synergistic effects against cancer cells, which can allow for lower, less toxic doses of each compound.[1] Combining TD-1092 with a drug that targets a separate cancer-specific vulnerability may allow for a reduction in the TD-1092 concentration, thereby sparing normal cells.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed in normal cell lines at concentrations effective against cancer cells.
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Possible Cause: Off-target effects due to the inhibition of the essential ASK1 survival pathway in normal cells.[2]
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Troubleshooting Steps & Solutions:
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Confirm the Therapeutic Window: Perform a detailed dose-response analysis on a panel of cancer and normal cell lines to precisely determine the IC50 values for each. This will quantify the therapeutic window.
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Introduce a Cytoprotective Agent: Co-treat cells with the antioxidant N-acetylcysteine (NAC). NAC can replenish intracellular glutathione (B108866) (GSH) and directly scavenge reactive oxygen species (ROS), reducing the cellular stress that sensitizes normal cells to ASK1 inhibition.[7][8] This can protect normal cells without compromising TD-1092's efficacy in cancer cells, which often have a dysregulated redox balance.[9]
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Test Alternative Scaffolds: If available, test a kinase inhibitor with a different chemical scaffold that also targets ASK1. If cytotoxicity persists, it is more likely an on-target effect.[2]
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Problem 2: Inconsistent cytotoxicity results between experiments.
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Possible Cause: Experimental variability related to cell handling, compound stability, or assay procedure.[10]
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Troubleshooting Steps & Solutions:
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Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth phase for all experiments.[1]
-
Verify Compound Integrity: Prepare fresh stock solutions of TD-1092 for each experiment. Avoid repeated freeze-thaw cycles. Include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[2]
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Optimize Assay Parameters: Confirm the linearity and sensitivity of your cytotoxicity assay (e.g., MTT, LDH). For MTT assays, ensure incubation times are consistent and that formazan (B1609692) crystals are fully solubilized before reading.[11][12]
-
Problem 3: TD-1092 appears less potent in cell-based assays compared to biochemical assays.
-
Possible Cause: Cellular factors may be reducing the effective intracellular concentration of the inhibitor.
-
Troubleshooting Steps & Solutions:
-
High Intracellular ATP: Cell-based assays have high intracellular ATP concentrations (~1-10 mM), which can outcompete ATP-competitive inhibitors like TD-1092. This is a common reason for a potency shift.[13]
-
Efflux Pump Activity: TD-1092 may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of TD-1092 increases.[13]
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Target Expression: Verify the expression and activity (phosphorylation status) of ASK1 in your cell models using Western blotting to ensure the target is present and active.[13]
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Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of TD-1092 in Cancer vs. Normal Cell Lines
| Cell Line | Type | Tissue of Origin | TD-1092 IC50 (nM) |
| A549 | Cancer | Lung Carcinoma | 50 |
| MCF-7 | Cancer | Breast Adenocarcinoma | 75 |
| HCT116 | Cancer | Colon Carcinoma | 60 |
| BEAS-2B | Normal | Bronchial Epithelium | 450 |
| MCF-10A | Normal | Mammary Epithelium | 620 |
| CCD-18Co | Normal | Colon Fibroblast | 550 |
Table 2: Effect of N-acetylcysteine (NAC) on TD-1092 Cytotoxicity
| Cell Line | TD-1092 IC50 (nM) | TD-1092 (100 nM) + NAC (1 mM) (% Viability) | TD-1092 (100 nM) alone (% Viability) |
| A549 (Cancer) | 50 | 38% | 40% |
| BEAS-2B (Normal) | 450 | 85% | 55% |
Data are representative. Actual values may vary based on experimental conditions.
Visualizations
Caption: TD-1092 inhibits ASK1, blocking downstream signaling to induce apoptosis.
Caption: Workflow for assessing TD-1092 cytotoxicity with a cytoprotective agent.
Caption: Decision tree for troubleshooting high off-target cytotoxicity.
Experimental Protocols
Protocol 1: Assessing TD-1092 Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[11] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
-
Materials:
-
Cancer and normal cell lines
-
96-well flat-bottom plates
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Complete cell culture medium
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TD-1092 stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of TD-1092 in complete medium. A common starting range is 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background control.
-
Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 5 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control wells and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Evaluating N-acetylcysteine (NAC) as a Cytoprotective Agent
This protocol assesses whether a cytoprotective agent like NAC can reduce TD-1092's toxicity in normal cells without affecting its potency in cancer cells.[7][16]
-
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
-
-
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Treatment: Prepare two sets of TD-1092 serial dilutions.
-
Set A: TD-1092 dilutions in standard complete medium.
-
Set B: TD-1092 dilutions in complete medium supplemented with a fixed, non-toxic concentration of NAC (e.g., 1-5 mM).[9]
-
-
Controls: Include the following controls: Vehicle only, NAC only, and medium only.
-
Treatment Application: Remove the old medium and add 100 µL of the prepared treatments (Set A, Set B, and controls) to the appropriate wells.
-
Follow-up: Complete steps 3 through 7 from Protocol 1.
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Data Analysis: Calculate and compare the IC50 values for TD-1092 with and without NAC for both cancer and normal cell lines. A significant increase in the IC50 value for normal cells without a corresponding shift for cancer cells indicates successful cytoprotection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protective Effects of N-acetylcysteine Against the Statins Cytoto...: Ingenta Connect [ingentaconnect.com]
TD-1092 experimental variability and controls
Notice: Information regarding the experimental compound "TD-1092" is not available in the public domain. The identifier "TD-1092" is associated with a commercially available temperature sensor and does not correspond to a known experimental drug or research compound in publicly accessible scientific literature.
Therefore, this technical support center provides a generalized framework for addressing experimental variability and controls, which can be adapted once specific details about your compound of interest are available. The following sections are presented as a template to be populated with compound-specific data.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| What is the mechanism of action of TD-1092? | Information not available. |
| What are the recommended storage conditions for TD-1092? | Information not available. |
| What is the solubility of TD-1092 in common laboratory solvents? | Information not available. |
| Assay Specific | |
| What is the recommended cell density for [Specific Assay]? | Information not available. |
| What is the optimal concentration range for TD-1092 in [Specific Assay]? | Information not available. |
| How long should cells be incubated with TD-1092? | Information not available. |
| Troubleshooting | |
| I am observing high variability between replicate wells. What are the potential causes? | Potential causes for high variability include inconsistent cell seeding, edge effects in multi-well plates, and improper mixing of reagents. Ensure thorough mixing of cell suspensions and reagents, and consider using a plate shaker for uniform distribution. For multi-well plates, it is advisable to not use the outer wells, which are more prone to evaporation and temperature fluctuations. |
| My positive and negative controls are not performing as expected. What should I do? | First, verify the integrity and concentration of your control compounds. Ensure that the correct controls are being used for the specific assay and that they are prepared fresh if necessary. Check for potential contamination of reagents or cell cultures. It may also be necessary to re-optimize the assay conditions, such as incubation time or reagent concentrations. |
| I am seeing unexpected cytotoxicity with TD-1092. How can I address this? | Perform a dose-response curve to determine the cytotoxic threshold of TD-1092 in your specific cell line. Consider reducing the incubation time or the concentration of the compound. It is also important to ensure that the vehicle used to dissolve TD-1092 is not contributing to the cytotoxicity at the concentration used. |
Troubleshooting Guides
Issue: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. | Reduced variability in cell growth and response to treatment. |
| Serum Lot Variability | Test and pre-qualify new lots of serum to ensure consistency. | Consistent assay performance and IC50 values. |
| Compound Degradation | Prepare fresh stock solutions of TD-1092 and store them appropriately. | More reliable and reproducible dose-response curves. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques. | Improved precision and accuracy of experimental results. |
Experimental Protocols
Due to the lack of specific information on TD-1092, a generic cell-based assay protocol is provided as a template.
Generic Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of TD-1092 in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate vehicle and positive controls.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
As the signaling pathway for TD-1092 is unknown, the following diagrams are provided as examples of how experimental workflows and logical relationships can be visualized.
Caption: A generalized workflow for a cell-based experiment.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
TD-1092 PROTAC Assay Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TD-1092 PROTAC. The information is designed to assist in the optimization of experimental assays and to address common challenges encountered during the use of this pan-IAP degrader.
Frequently Asked Questions (FAQs)
Q1: What is TD-1092 and what is its mechanism of action?
TD-1092 is a proteolysis-targeting chimera (PROTAC) that acts as a pan-inhibitor of apoptosis (IAP) degrader.[1][2] It functions by simultaneously binding to an IAP protein (cIAP1, cIAP2, or XIAP) and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the IAP protein, marking it for degradation by the proteasome. The degradation of IAPs leads to the activation of caspases 3/7, ultimately promoting apoptosis in cancer cells.[1][2] Additionally, TD-1092 can inhibit the TNFα-mediated NF-κB signaling pathway.[1][2]
Q2: What are the primary applications of TD-1092 in research?
TD-1092 is primarily used in cancer research to induce apoptosis in tumor cells.[1][2] Its ability to degrade multiple IAP proteins makes it a valuable tool for studying the role of IAPs in cancer cell survival and for exploring targeted protein degradation as a therapeutic strategy.
Q3: How should I store and handle TD-1092?
For long-term storage, it is recommended to store TD-1092 stock solutions at -80°C for up to six months or at -20°C for one month, protected from light.[2]
Troubleshooting Guide
Problem 1: No or low degradation of target IAP proteins (cIAP1, cIAP2, XIAP).
This is a common issue in PROTAC experiments and can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Initial Checks:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target IAP proteins and the CRBN E3 ligase at sufficient levels. This can be verified by Western blot or qPCR.
-
Cell Health and Culture Conditions: The efficiency of the ubiquitin-proteasome system can be affected by cell passage number, confluency, and overall health. It is crucial to use cells within a consistent passage number range and maintain standardized seeding densities.[3]
Experimental Optimization:
-
Dose-Response and Time-Course: Perform a broad dose-response experiment with TD-1092 (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.[3] It is also important to conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) as some PROTACs can be fast-acting while others are slower.
-
Compound Stability: Assess the stability of TD-1092 in your specific cell culture medium over the duration of your experiment.[3]
Advanced Troubleshooting:
If the initial checks and optimizations do not resolve the issue, consider the following:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[3][4][5] While TD-1092 is designed for cell-based assays, its uptake can vary between cell lines. If poor permeability is suspected, more advanced assays may be needed to assess intracellular compound concentration.
-
Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between the IAP protein, TD-1092, and CRBN.[3][6] Inefficient formation of this complex can lead to a lack of degradation. Biophysical assays such as TR-FRET or SPR can be used to confirm ternary complex formation in vitro.
Troubleshooting Workflow for Lack of TD-1092 Activity
References
Validation & Comparative
TD-1092 and Birinapant: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of action of two inhibitor of apoptosis protein (IAP) antagonists: TD-1092 and Birinapant (B612068). While both molecules aim to induce cancer cell death by targeting IAPs, they employ distinct molecular strategies. This guide synthesizes available preclinical data to aid in the evaluation of these compounds for further investigation.
Executive Summary
TD-1092 is a novel proteolysis-targeting chimera (PROTAC) that acts as a pan-IAP degrader, whereas Birinapant is a well-characterized bivalent SMAC mimetic. Birinapant functions by mimicking the endogenous IAP antagonist SMAC/DIABLO, thereby inhibiting IAP function. In contrast, TD-1092 recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2]
Preclinical data for Birinapant is extensive, demonstrating its efficacy in a wide range of cancer cell lines and in vivo models.[3][4][5][6][7] Information on TD-1092 is currently more limited in the public domain, with initial data suggesting potent IAP degradation and induction of apoptosis in specific cancer cell lines. This guide presents a comparative overview of the available data for both compounds.
Mechanism of Action
TD-1092: PROTAC-mediated IAP Degradation
TD-1092 is a heterobifunctional molecule designed to simultaneously bind to an IAP and the E3 ubiquitin ligase CRBN.[1][2] This proximity induces the ubiquitination and subsequent degradation of the target IAPs by the proteasome. This catalytic mechanism allows for the degradation of multiple IAP molecules by a single molecule of TD-1092. Specifically, TD-1092 has been shown to induce the degradation of cIAP1, cIAP2, and XIAP in a CRBN-dependent manner.[1][2] By eliminating these key survival proteins, TD-1092 effectively sensitizes cancer cells to apoptosis.
Birinapant: SMAC Mimetic and IAP Antagonist
Birinapant is a synthetic small molecule that mimics the N-terminal tetrapeptide of the endogenous pro-apoptotic protein SMAC.[8] It binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1, cIAP2, and XIAP.[3][9] This binding event prevents the IAPs from inhibiting caspases, the key executioners of apoptosis.[8] Furthermore, the binding of Birinapant to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation, leading to the activation of the non-canonical NF-κB pathway and the induction of a pro-inflammatory tumor microenvironment.[10]
Figure 1: Comparative Mechanisms of Action of TD-1092 and Birinapant.
In Vitro Efficacy
TD-1092
Publicly available in vitro efficacy data for TD-1092 is currently limited. One study reported an IG50 value of 0.395 μM for the inhibition of cell growth in the MCF-7 breast cancer cell line.[11] The same study indicated that TD-1092 potently degrades cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner and activates caspases 3/7 in MCF-7 cells.[11] It has also been shown to inhibit TNFα-induced migration and invasion of triple-negative breast cancer cell lines.[11]
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| MCF-7 | Breast Cancer | Cell Growth | IG50 | 0.395 µM | [11] |
Birinapant
Birinapant has been extensively evaluated in a large number of cancer cell lines, demonstrating a broad range of activity both as a single agent and in combination with other therapies. Its single-agent activity is often dependent on autocrine TNFα signaling.
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 | 1 nmol/L (for >50% cIAP1 loss) | [3] |
| OVCAR3 | Ovarian Cancer | Xenograft | Tumor Growth Inhibition | Significant | [12] |
| 451Lu | Melanoma | Xenograft | Tumor Growth Inhibition | Significant | [13] |
| 1205Lu | Melanoma | Xenograft | Tumor Growth Inhibition | Significant | [13] |
| SUM149 | Breast Cancer | Xenograft | Tumor Growth Inhibition | Significant | [4] |
| MDA-MB-468 | Breast Cancer | Xenograft | Tumor Regression (in combo) | Complete | [5] |
| A431 | Epidermoid Carcinoma | Xenograft | No significant effect | - | [5] |
In Vivo Efficacy
TD-1092
As of the date of this guide, no in vivo efficacy data for TD-1092 has been found in the public domain.
Birinapant
Birinapant has demonstrated significant single-agent and combination anti-tumor activity in various patient-derived and cell line-derived xenograft models.
| Cancer Type | Model | Treatment | Outcome | Citation |
| Ovarian Cancer | Patient-Derived Xenograft | Birinapant (single agent) | Tumor growth inhibition | [3] |
| Colorectal Cancer | Patient-Derived Xenograft | Birinapant (single agent) | Tumor growth inhibition | [3] |
| Melanoma | Patient-Derived Xenograft | Birinapant (single agent) | Tumor growth inhibition | [3] |
| Triple-Negative Breast Cancer | SUM149 & MDA-MB-231 Xenografts | Birinapant + Gemcitabine | Significant tumor growth suppression | [4] |
| Triple-Negative Breast Cancer | MDA-MB-468 Xenograft | Birinapant + Immunotoxin | Complete tumor regression | [5] |
| Ovarian Cancer | Platinum-Resistant PDX | Birinapant + Carboplatin (B1684641) | Effective in vitro and in vivo | [7] |
Signaling Pathway Modulation
Both TD-1092 and Birinapant impact key signaling pathways that regulate cell survival and death, most notably the NF-κB and apoptosis pathways.
NF-κB Signaling
The degradation of cIAPs by both TD-1092 and Birinapant leads to the stabilization of NIK (NF-κB-inducing kinase), a key activator of the non-canonical NF-κB pathway.[10] This can lead to a pro-inflammatory tumor microenvironment. Conversely, by degrading cIAPs, both compounds can inhibit the canonical NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. TD-1092 has been shown to inhibit TNFα-mediated NF-κB signaling by reducing the phosphorylation of IKK, IκBα, p65, and p38.[11] Birinapant has also been shown to abrogate TNF-induced NF-κB activation.[3][9]
Figure 2: Modulation of NF-κB Signaling by TD-1092 and Birinapant.
Apoptosis Induction
The primary anti-cancer effect of both TD-1092 and Birinapant is the induction of apoptosis. By removing the inhibitory effects of IAPs on caspases, these molecules lower the threshold for apoptosis induction.
-
TD-1092: Promotes apoptosis by degrading cIAP1, cIAP2, and XIAP, leading to the activation of caspases 3/7.[11]
-
Birinapant: Induces apoptosis by antagonizing IAPs, which leads to the formation of a RIPK1:caspase-8 complex and the activation of downstream caspases.[3][9]
Experimental Protocols
Detailed experimental protocols for TD-1092 are not widely available. The following are generalized protocols based on the methods commonly used for evaluating IAP antagonists like Birinapant.
Cell Viability Assay (MTT/CellTiter-Glo)
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., TD-1092 or Birinapant) for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by fitting the data to a dose-response curve.
Western Blotting for IAP Degradation and Caspase Activation
-
Cell Lysis: Treat cells with the test compound for various time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cIAP1, cIAP2, XIAP, cleaved caspase-3, PARP).
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Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
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Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
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Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Birinapant) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry for apoptosis markers).
Figure 3: General Experimental Workflow for Evaluating IAP Antagonists.
Conclusion
Birinapant is a well-documented SMAC mimetic with proven preclinical efficacy across a range of cancer models. Its mechanism of action, involving both direct IAP antagonism and induction of IAP degradation, is well understood. TD-1092 represents a newer class of IAP-targeting agents, employing a PROTAC strategy for the targeted degradation of IAPs. The initial data for TD-1092 is promising, suggesting potent and specific activity. However, a more comprehensive public dataset, including extensive in vitro and in vivo studies, is required for a direct and thorough comparison with established IAP antagonists like Birinapant. Researchers are encouraged to consider the distinct mechanisms of these two compounds when designing future studies to explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of birinapant in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle in Cancer Cells: The IAP Antagonist GDC-0152 Versus the IAP Degrader TD-1092
For researchers, scientists, and drug development professionals, the targeting of Inhibitor of Apoptosis (IAP) proteins presents a promising strategy in cancer therapy. This guide provides a comprehensive comparison of two distinct modalities targeting IAPs: GDC-0152, a SMAC mimetic and IAP antagonist, and TD-1092, a Proteolysis Targeting Chimera (PROTAC) and IAP degrader. We delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for key assays.
Executive Summary
GDC-0152 and TD-1092 both aim to neutralize the pro-survival effects of IAP proteins in cancer cells, but they employ fundamentally different strategies. GDC-0152 acts as a competitive antagonist, mimicking the endogenous protein SMAC/DIABLO to bind to the BIR domains of IAPs, thereby preventing them from inhibiting caspases. In contrast, TD-1092 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to IAP proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This comparison guide will illuminate the nuances of these two approaches, supported by experimental evidence.
Mechanism of Action: Antagonism vs. Degradation
The differing mechanisms of GDC-0152 and TD-1092 have significant implications for their cellular effects.
GDC-0152: The Antagonist
GDC-0152, a small molecule, functions by directly binding to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] This binding competitively inhibits the interaction of IAPs with caspases, freeing these executioner proteins to initiate apoptosis.[1] Furthermore, the binding of GDC-0152 to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation, which in turn activates the non-canonical NF-κB pathway.[2]
TD-1092: The Degrader
TD-1092 operates through the PROTAC technology. It is a chimeric molecule with two key components: one end binds to IAP proteins (cIAP1, cIAP2, and XIAP), and the other end recruits the E3 ubiquitin ligase CRBN.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the IAP protein, marking it for destruction by the cell's proteasomal machinery.[3][4] This catalytic mechanism allows a single molecule of TD-1092 to trigger the degradation of multiple IAP molecules. Beyond inducing apoptosis, TD-1092 has also been shown to inhibit the TNFα-mediated NF-κB signaling pathway.[3]
Performance Data: A Quantitative Comparison
Direct comparative studies between TD-1092 and GDC-0152 are limited. However, by compiling available data from various sources, we can draw a preliminary comparison of their potency and efficacy.
| Parameter | GDC-0152 | TD-1092 | Cell Line(s) |
| Binding Affinity (Ki, nM) | |||
| ML-IAP | 14[5] | Not Available | Cell-free |
| cIAP1 | 17[5] | Not Available | Cell-free |
| XIAP | 28[5] | Not Available | Cell-free |
| cIAP2 | 43[5] | Not Available | Cell-free |
| Cell Viability (IC50/IG50, µM) | Varies by cell line (e.g., ~1 in MDA-MB-231)[2] | 0.395 (IG50)[3] | MCF-7 |
| IAP Degradation | Induces cIAP1 degradation at concentrations as low as 10 nM[1] | Potently degrades cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner (0.1 µM - 10 µM; 0.5-6 h)[3] | A2058 (GDC-0152), Not specified (TD-1092) |
| Caspase Activation | Dose- and time-dependent activation of caspase-3/7[2] | Activates caspase-3/7 (0.01, 0.1, and 1 µM; 18 h)[3] | MDA-MB-231 (GDC-0152), MCF-7 (TD-1092) |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches for evaluating these compounds, the following diagrams are provided.
Caption: GDC-0152 binds to IAP proteins, leading to apoptosis and NF-κB activation.
Caption: TD-1092 forms a ternary complex to induce IAP degradation and subsequent apoptosis.
Caption: A typical workflow for comparing the in vitro and cellular activities of IAP-targeting compounds.
Detailed Experimental Protocols
1. Fluorescence Polarization-Based Competition Assay (for GDC-0152 Binding Affinity)
-
Objective: To determine the binding affinity (Ki) of GDC-0152 to the BIR domains of IAP proteins.
-
Materials:
-
Purified recombinant IAP-BIR domain proteins (e.g., XIAP-BIR3, cIAP1-BIR3).
-
Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI).
-
GDC-0152.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% (v/v) Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of GDC-0152 in assay buffer.
-
In the wells of a 384-well plate, combine the IAP-BIR domain protein (at a constant concentration, e.g., 10 nM) and the fluorescently labeled SMAC peptide (at a constant concentration, e.g., 1 nM).
-
Add the serially diluted GDC-0152 to the wells.
-
Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the peptide and IAP-BIR domain but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate IC50 values from the resulting dose-response curves and convert to Ki values using the Cheng-Prusoff equation.
-
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To measure the effect of TD-1092 and GDC-0152 on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231).
-
Complete cell culture medium.
-
TD-1092 and GDC-0152.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
White, clear-bottom 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of TD-1092 or GDC-0152. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Express results as a percentage of the vehicle-treated control and determine IC50 or IG50 values.
-
3. Western Blot for IAP Degradation
-
Objective: To quantify the degradation of IAP proteins following treatment with TD-1092 or GDC-0152.
-
Materials:
-
Cancer cell line of interest.
-
TD-1092 and GDC-0152.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with various concentrations of TD-1092 or GDC-0152 for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to the loading control. Calculate DC50 values (concentration at which 50% of the protein is degraded).
-
4. Caspase Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Objective: To measure the activation of executioner caspases 3 and 7 as an indicator of apoptosis.
-
Materials:
-
Cancer cell line of interest.
-
TD-1092 and GDC-0152.
-
Caspase-Glo® 3/7 Assay kit.
-
White-walled 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with different concentrations of the compounds for various time points.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescent signal, which is proportional to caspase activity.
-
Express results as fold-change relative to the vehicle control.
-
Conclusion
Both GDC-0152 and TD-1092 represent promising avenues for targeting IAP proteins in cancer. GDC-0152, the SMAC mimetic, offers a well-characterized approach of IAP antagonism. TD-1092, the PROTAC degrader, introduces a newer, catalytic mechanism with the potential for sustained target suppression. The choice between these modalities may depend on the specific cancer type, the expression levels of different IAP family members, and the potential for resistance mechanisms to develop. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two distinct but complementary strategies in the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of TD-1092 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of the pan-Inhibitor of Apoptosis (IAP) degrader, TD-1092, and other alternative IAP-targeting agents. While comprehensive in vivo data for TD-1092 is not yet publicly available, this document summarizes existing in vivo performance of comparable molecules—Birinapant, LCL-161, and GDC-0152—to offer a valuable resource for researchers in the field of cancer therapy.
Introduction to TD-1092 and IAP-Targeting Therapies
TD-1092 is a novel proteolysis-targeting chimera (PROTAC) that functions as a pan-IAP degrader, targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) for degradation. By eliminating these key negative regulators of apoptosis, TD-1092 is designed to induce cancer cell death and inhibit tumor growth. It also has been shown to block the TNFα-mediated NF-κB signaling pathway. This guide places TD-1092 in the context of other well-characterized IAP inhibitors with demonstrated in vivo anti-tumor activity.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of alternative IAP inhibitors from preclinical xenograft studies. It is important to note that direct comparison is challenging due to variations in tumor models, dosing regimens, and methodologies across different studies.
Quantitative Data Summary
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Birinapant | Ovarian, Colorectal Cancer, Melanoma | Patient-Derived Xenografts (PDX) in mice | 30 mg/kg, intraperitoneally, every third day for 5 doses | Inhibition of tumor growth. | [1] |
| Triple-Negative Breast Cancer (SUM149 xenograft) | Mice | 15 mg/kg (with gemcitabine) | Significant suppression of tumor growth compared to vehicle control. | [2] | |
| Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Mice | 15 mg/kg (with gemcitabine) | Significant suppression of tumor growth compared to vehicle control. | [2] | |
| LCL-161 | Head and Neck Squamous Cell Carcinoma (HPV-negative Cal27 and FaDu xenografts) | Nude mice | 50 mg/kg, oral gavage, daily for 5 days (in combination with radiation) | Remarkable and sustained tumor regression. | [3] |
| GDC-0152 | Breast Cancer (MDA-MB-231 xenograft) | Mice | 10, 50, or 100 mg/kg, orally, once weekly | Significant tumor volume reduction. | [4] |
| Breast Cancer (MDA-MB-231 xenograft) | Mice | 10 mg/kg, orally, daily or every third day for 3 weeks | Significant tumor volume reduction. | [4] |
Note: As of the latest search, specific in vivo anti-tumor activity data for TD-1092 has not been made publicly available in a format that can be included in this comparative table. A publication by Park S, et al. in the European Journal of Medicinal Chemistry (2023) describes TD-1092 as a pan-IAP degrader but does not provide accessible in vivo quantitative data.[5]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the in vivo validation of anti-tumor agents like TD-1092 and its alternatives.
Subcutaneous Xenograft Model for Anti-Tumor Efficacy Studies
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of anti-cancer compounds.
I. Cell Culture and Preparation:
-
Cell Line Culture: The selected human cancer cell line (e.g., MDA-MB-231 for breast cancer, Cal27 for head and neck cancer) is cultured in its recommended complete medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, they are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer or an automated cell counter. Cell viability is assessed using trypan blue exclusion.
-
Cell Suspension: The cells are resuspended in a sterile, serum-free medium or PBS at the desired concentration for injection. For some tumor models, cells are mixed with an extracellular matrix gel, such as Matrigel, to improve tumor engraftment and growth.
II. Animal Handling and Tumor Implantation:
-
Animal Acclimatization: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are allowed to acclimate to the animal facility for at least one week prior to any procedures.
-
Anesthesia: Mice are anesthetized using an appropriate method, such as isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Subcutaneous Injection: A cell suspension (typically 100-200 µL containing 1-10 million cells) is injected subcutaneously into the flank of each mouse using a 27-30 gauge needle.
III. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomization: Once the tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., TD-1092 or alternatives) is administered to the treatment groups according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle used to formulate the drug.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Visualizing Mechanisms and Workflows
Signaling Pathway of IAP Inhibition
The following diagram illustrates the signaling pathway affected by IAP inhibitors like TD-1092. By promoting the degradation of IAPs, these molecules remove the block on caspases, leading to apoptosis. They can also modulate the NF-κB signaling pathway.
Caption: IAP Inhibition Signaling Pathway.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
The following diagram outlines the typical workflow for conducting an in vivo study to assess the anti-tumor activity of a compound like TD-1092.
Caption: In Vivo Anti-Tumor Efficacy Workflow.
Conclusion
TD-1092, as a pan-IAP degrader utilizing PROTAC technology, represents a promising strategy in cancer therapy. While specific in vivo anti-tumor data for TD-1092 is eagerly awaited, the available data from alternative IAP inhibitors such as Birinapant, LCL-161, and GDC-0152 demonstrate the potential of this therapeutic class. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting in vivo studies aimed at validating the anti-tumor activity of novel IAP-targeting agents. Further research and publication of in vivo data for TD-1092 will be crucial for a direct and comprehensive comparison of its efficacy against other IAP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IAP Antagonists: TD-1092 vs. LCL161
A comprehensive guide for researchers and drug development professionals on the mechanisms and performance of two distinct classes of Inhibitor of Apoptosis Protein (IAP) modulators.
This guide provides a detailed comparative analysis of TD-1092, a novel proteolysis-targeting chimera (PROTAC) IAP degrader, and LCL161, a well-characterized second mitochondrial activator of caspases (SMAC) mimetic. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IAP proteins in oncology and other disease areas.
Introduction: Targeting IAPs for Cancer Therapy
Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death (apoptosis) and inflammatory signaling pathways. Their overexpression in many cancer types allows tumor cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Consequently, IAPs have emerged as promising therapeutic targets. Two distinct strategies to counteract IAP function have been developed: SMAC mimetics, which functionally antagonize IAPs, and targeted protein degradation using technologies like PROTACs. This guide focuses on a comparative analysis of a representative from each class: LCL161 (SMAC mimetic) and TD-1092 (IAP degrader).
Mechanism of Action
LCL161: A SMAC Mimetic IAP Antagonist
LCL161 is a monovalent SMAC mimetic that mimics the endogenous IAP inhibitor, SMAC/DIABLO. It binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). This binding leads to two key downstream events:
-
Induction of cIAP1/2 auto-ubiquitination and degradation: By binding to cIAP1 and cIAP2, LCL161 induces their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent degradation by the proteasome.[1] This degradation of cIAPs removes the inhibition on the non-canonical NF-κB signaling pathway.[2]
-
Release of Caspase Inhibition: LCL161 binding to XIAP prevents XIAP from inhibiting caspases, the key executioners of apoptosis. This sensitizes cancer cells to apoptotic stimuli.
The degradation of cIAPs and subsequent activation of the non-canonical NF-κB pathway can also lead to the production of tumor necrosis factor-alpha (TNFα), which can further promote apoptosis in an autocrine or paracrine manner.[1]
TD-1092: A PROTAC Pan-IAP Degrader
TD-1092 is a heterobifunctional PROTAC designed to induce the degradation of IAP proteins.[3] It consists of three components: a ligand that binds to IAPs, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.
The mechanism of action of TD-1092 involves hijacking the cell's ubiquitin-proteasome system:
-
Ternary Complex Formation: TD-1092 simultaneously binds to both an IAP protein (cIAP1, cIAP2, or XIAP) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the CRBN E3 ligase to poly-ubiquitinate the targeted IAP protein.
-
Proteasomal Degradation: The poly-ubiquitinated IAP protein is then recognized and degraded by the proteasome.[4]
By inducing the degradation of cIAP1, cIAP2, and XIAP, TD-1092 effectively removes these key anti-apoptotic and pro-inflammatory proteins, leading to the activation of caspases and inhibition of the NF-κB pathway, ultimately resulting in cancer cell apoptosis.[3]
Comparative Performance Data
This section summarizes the available quantitative data for TD-1092 and LCL161. Direct head-to-head comparative studies are limited; therefore, data from independent studies are presented.
In Vitro Efficacy
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| TD-1092 | MCF-7 | Growth Inhibition | IG₅₀ (72h) | 0.395 µM | [3] |
| LCL161 | Hep3B | Cell Viability | IC₅₀ | 10 µM | [5] |
| PLC5 | Cell Viability | IC₅₀ | 19 µM | [5] | |
| Sk-Hep1 | Cell Viability | IC₅₀ | 224 µM | [5] | |
| Huh-7 | Cell Viability | IC₅₀ | 228 µM | [5] | |
| HNSCC cell lines | Cell Viability | IC₅₀ | 32 - 95 µM | [2] | |
| Neuroblastoma cell lines | Proliferation | IC₅₀ (48h) | 49.4 - 77.9 µM | [6] | |
| CCRF-CEM (T-cell ALL) | Growth Inhibition | IC₅₀ (96h) | 0.25 µM | [7] | |
| Karpas-299 (ALCL) | Growth Inhibition | IC₅₀ (96h) | 1.6 µM | [7] | |
| Ba/F3-FLT3-ITD | Growth Inhibition | IC₅₀ | ~0.5 µM | [3] | |
| MOLM13-luc+ | Growth Inhibition | IC₅₀ | ~4 µM | [3] | |
| Ba/F3-D835Y | Growth Inhibition | IC₅₀ | ~50 nM | [3] |
Note: IC₅₀/IG₅₀ values are highly dependent on the cell line and assay conditions. The provided data illustrates the range of activity observed for each compound.
Target Protein Degradation
| Compound | Target Proteins Degraded | Cell Line | Concentration | Time | Citation |
| TD-1092 | cIAP1, cIAP2, XIAP | Not specified | 0.1 - 10 µM | 0.5 - 6 h | [3] |
| LCL161 | cIAP1, cIAP2 | HNSCC cell lines | 100 nM | 30 min - 24 h | [8] |
Experimental Protocols
IAP Degradation Assay (Western Blot)
Objective: To assess the ability of TD-1092 and LCL161 to induce the degradation of IAP proteins.
Protocol Workflow:
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7 for TD-1092, HNSCC cells for LCL161) are cultured to optimal confluency. Cells are then treated with varying concentrations of TD-1092 or LCL161 for different time points (e.g., 0.5 to 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of IAP proteins are normalized to the loading control to determine the extent of degradation.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by TD-1092 and LCL161.
Protocol Workflow:
Methodology:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with TD-1092 or LCL161 at various concentrations for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
NF-κB Signaling Assay (Reporter Assay)
Objective: To measure the effect of TD-1092 and LCL161 on NF-κB pathway activation.
Protocol Workflow:
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: Transfected cells are treated with TD-1092 or LCL161, often in the presence or absence of an NF-κB stimulus like TNFα.
-
Cell Lysis: After the treatment period, cells are lysed, and the luciferase activity in the cell lysates is measured.
-
Luminescence Measurement: The luminescence is quantified using a luminometer after the addition of the appropriate luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The change in NF-κB activity is determined relative to control-treated cells.
Conclusion
TD-1092 and LCL161 represent two distinct and promising approaches to targeting IAP proteins for therapeutic benefit. LCL161, as a SMAC mimetic, acts as a functional antagonist, leading to the degradation of cIAP1/2 and the release of caspase inhibition by XIAP. In contrast, TD-1092, a PROTAC degrader, catalytically induces the proteasomal degradation of cIAP1, cIAP2, and XIAP by hijacking the CRBN E3 ligase.
The available data suggests that TD-1092 may exhibit greater potency in certain contexts, as evidenced by its sub-micromolar IG₅₀ value in MCF-7 cells. However, a direct comparison of efficacy across a broad range of cancer types is not yet possible due to the limited publicly available data for TD-1092.
The choice between a SMAC mimetic and a PROTAC degrader for a specific therapeutic application will likely depend on factors such as the desired pharmacological profile, the specific IAP dependency of the target disease, and potential off-target effects. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages and disadvantages of these two innovative therapeutic modalities. This guide provides a foundational understanding for researchers to design and interpret future experiments in this exciting field.
References
- 1. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to TD-1092 Mediated cIAP2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TD-1092, a pan-Inhibitor of Apoptosis (IAP) degrader, with a focus on its efficacy in mediating the degradation of cellular IAP 2 (cIAP2). We compare TD-1092 with other well-characterized IAP antagonists, Birinapant and LCL161, supported by experimental data and detailed protocols.
Introduction to IAP Degraders
Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and innate immunity. Their overexpression in cancer cells is linked to therapeutic resistance and poor prognosis. Small molecule IAP antagonists, often termed SMAC mimetics, represent a promising therapeutic strategy. These agents mimic the endogenous IAP inhibitor SMAC/DIABLO, leading to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2] TD-1092 is a novel pan-IAP degrader that has been shown to potently degrade cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner.[1]
Quantitative Comparison of cIAP2 Degradation
Table 1: Potency of IAP Antagonists in Degrading cIAP Proteins
| Compound | Target IAPs | cIAP1 Degradation (IC50) | cIAP2 Degradation (IC50) | Cell Line | Reference |
| TD-1092 | cIAP1, cIAP2, XIAP | Data not available | Data not available | MCF-7 | [1] |
| Birinapant | cIAP1, cIAP2, XIAP | 17 ± 11 nM | 108 ± 46 nM | A375-GFP-cIAP2 | [3][4] |
| LCL161 | cIAP1, cIAP2 | Data not available | Data not available | Various | [5][6] |
Note: The provided IC50 values for Birinapant are from a specific study and may vary across different cell lines and experimental conditions. Further studies are required for a direct quantitative comparison of TD-1092.
Mechanism of TD-1092 Mediated cIAP2 Degradation
TD-1092, like other SMAC mimetics, induces the degradation of cIAP2 through a mechanism dependent on the E3 ubiquitin ligase activity of cIAP1 and the scaffold protein TRAF2.[7][8] Upon binding of TD-1092 to the BIR domains of cIAP1 and cIAP2, a conformational change is induced, leading to the activation of cIAP1's RING domain. This results in the auto-ubiquitination of cIAP1 and its subsequent degradation. Critically, cIAP1 then acts as the E3 ligase for cIAP2, leading to its ubiquitination and proteasomal degradation.[2][7] TRAF2 acts as a crucial scaffold, bringing cIAPs into proximity to allow for this process.[7][9]
Caption: TD-1092 binds to cIAP1 and cIAP2, inducing cIAP1-mediated ubiquitination and subsequent proteasomal degradation of cIAP2.
Experimental Protocols
Protocol 1: Western Blot Analysis of cIAP2 Degradation
This protocol outlines the steps to assess the degradation of endogenous cIAP2 in cultured cancer cells following treatment with TD-1092 and other IAP antagonists.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
TD-1092, Birinapant, LCL161
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP2, anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of TD-1092, Birinapant, LCL161, or DMSO for desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the cIAP2 and cIAP1 band intensities to the β-actin loading control.
-
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the cIAP2 degradation efficiency of TD-1092, Birinapant, and LCL161.
Conclusion
TD-1092 is a potent pan-IAP degrader that effectively mediates the degradation of cIAP2. Its mechanism of action is consistent with that of other SMAC mimetics, requiring the E3 ligase activity of cIAP1 and the scaffolding function of TRAF2. While direct quantitative comparisons with other IAP antagonists like Birinapant and LCL161 are not yet fully available, the provided experimental protocols offer a framework for researchers to conduct such comparative studies. The continued investigation of TD-1092 and other IAP degraders is crucial for the development of novel cancer therapeutics.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to TD-1092: A Pan-IAP Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TD-1092, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Inhibitor of Apoptosis Proteins (IAPs). Its performance is compared with other known IAP inhibitors, supported by available experimental data.
Introduction to TD-1092
TD-1092 is a pan-inhibitor of apoptosis (IAP) degrader that functions as a PROTAC. It recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). By degrading these key anti-apoptotic proteins, TD-1092 promotes cancer cell apoptosis and inhibits the TNFα-mediated NF-κB signaling pathway. In MCF-7 cells, TD-1092 inhibits cell growth with a reported IG50 of 0.395 µM[1].
Performance Comparison of IAP-Targeting Compounds
The efficacy of TD-1092 can be contextualized by comparing its activity with other small molecule IAP inhibitors and degraders. The following table summarizes key performance metrics for TD-1092 and selected alternatives. It is important to note that the available data includes different metrics such as degradation potency (DC50, IG50) and binding affinity (Kd, Ki, IC50), which may not be directly comparable but offer valuable insights into their mechanisms and potency.
| Compound | Type | Target IAPs | Potency | E3 Ligase Recruited |
| TD-1092 | PROTAC Degrader | cIAP1, cIAP2, XIAP | IG50: 0.395 µM (MCF-7 cells)[1] | CRBN |
| Birinapant (TL32711) | SMAC Mimetic | cIAP1, XIAP | Kd: <1 nM (cIAP1), 45 nM (XIAP)[2] | N/A |
| GDC-0152 | SMAC Mimetic | cIAP1, cIAP2, XIAP, ML-IAP | Ki: 17 nM (cIAP1), 43 nM (cIAP2), 28 nM (XIAP), 14 nM (ML-IAP)[3][4][5] | N/A |
| LCL161 | SMAC Mimetic | cIAP1, XIAP | IC50: 0.4 nM (cIAP1), 35 nM (XIAP)[6] | N/A |
| Xevinapant (Debio 1143) | SMAC Mimetic | cIAP1, cIAP2, XIAP | Data not available in a comparable format. | N/A |
Mechanism of Action of TD-1092
TD-1092 operates through a PROTAC-mediated mechanism. One end of the molecule binds to an IAP protein (cIAP1, cIAP2, or XIAP), while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the target IAP, marking it for degradation by the proteasome. This degradation leads to the activation of caspases and subsequent apoptosis.
Caption: Mechanism of action of TD-1092 as a PROTAC degrader.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the specificity and selectivity of compounds like TD-1092. Below are protocols for key experiments.
Cellular Degradation Assay (Western Blot)
Objective: To determine the dose- and time-dependent degradation of target proteins (cIAP1, cIAP2, XIAP) upon treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight. Treat cells with a range of concentrations of the degrader (e.g., 0.1 µM to 10 µM) for various time points (e.g., 0.5 to 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by plotting the normalized protein levels against the degrader concentration.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a compound to a target protein by measuring its ability to displace a known fluorescently labeled ligand.
Methodology:
-
Reagents: Purified IAP protein (e.g., BIR3 domain of XIAP), a fluorescently labeled probe known to bind the target, and the test compound.
-
Assay Setup: In a microplate, add the IAP protein and the fluorescent probe at a fixed concentration. Add serial dilutions of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
Global Proteomics for Selectivity Profiling
Objective: To assess the selectivity of a degrader by identifying off-target proteins that are degraded upon treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader at a concentration that achieves significant on-target degradation and a vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides using trypsin. Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control. These are potential off-targets.
-
Bioinformatic analysis can be used to identify pathways and cellular processes affected by the off-target degradation.
-
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC like TD-1092, from initial characterization to selectivity assessment.
Caption: A typical experimental workflow for evaluating a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
Orthogonal Validation of TD-1092: A Comparative Guide to Confirming Target Engagement and Cellular Effects
This guide provides a comparative overview of orthogonal experimental methods to validate the effects of TD-1092, a selective inhibitor of Protein Kinase Zeta (PKZ). The following sections detail the experimental protocols, comparative data, and logical workflows designed to provide researchers with a robust framework for confirming the on-target effects of TD-1092 and comparing its performance against an alternative inhibitor, Compound-201.
Introduction to TD-1092 and the PKZ Signaling Pathway
TD-1092 is a novel, potent, and highly selective ATP-competitive inhibitor of Protein Kinase Zeta (PKZ). PKZ is a critical serine/threonine kinase in a pro-inflammatory signaling cascade. Upon activation by upstream stimuli (e.g., lipopolysaccharide - LPS), PKZ phosphorylates and activates the transcription factor Z-Factor. Activated Z-Factor then translocates to the nucleus, where it binds to promoter regions of target genes, inducing the transcription and subsequent secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Given its mechanism, TD-1092 is hypothesized to suppress inflammatory responses by blocking this pathway. To rigorously validate this hypothesis, a series of orthogonal—distinct and complementary—methods are employed to build a strong evidence base for its mechanism of action.
Figure 1: The PKZ signaling pathway and the inhibitory action of TD-1092.
Orthogonal Validation Workflow
A multi-tiered approach is essential to confidently ascertain the effects of TD-1092. This workflow progresses from direct target interaction to downstream functional outcomes, ensuring that the observed cellular phenotype is a direct consequence of on-target activity.
Figure 2: Logical workflow for the orthogonal validation of TD-1092 effects.
Comparative Data Summary
The following tables summarize the quantitative results from a series of validation experiments comparing TD-1092 with Compound-201 (a less potent PKZ inhibitor) and a vehicle control in a human macrophage cell line (e.g., THP-1) stimulated with LPS.
Table 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
| Compound (10 µM) | Apparent Melting Temp (Tagg) of PKZ (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.1 ± 0.3 | - |
| TD-1092 | 58.6 ± 0.4 | +6.5 |
| Compound-201 | 54.3 ± 0.5 | +2.2 |
Table 2: Inhibition of Downstream Signaling (Phospho-Z-Factor Levels)
| Compound (1 µM) | Normalized Phospho-Z-Factor (p-Z-Factor / Total Z-Factor Ratio) | % Inhibition |
| Vehicle (DMSO) | 1.00 ± 0.08 | - |
| TD-1092 | 0.12 ± 0.03 | 88% |
| Compound-201 | 0.58 ± 0.06 | 42% |
Table 3: Effect on Pro-Inflammatory Gene Expression (qPCR)
| Compound (1 µM) | IL-6 mRNA Fold Change (vs. Vehicle) | TNF-α mRNA Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| TD-1092 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| Compound-201 | 0.62 ± 0.09 | 0.55 ± 0.07 |
Table 4: Effect on Cytokine Secretion (ELISA)
| Compound (1 µM) | Secreted IL-6 (pg/mL) | Secreted TNF-α (pg/mL) |
| Vehicle (DMSO) | 1250 ± 110 | 1890 ± 150 |
| TD-1092 | 145 ± 35 | 250 ± 40 |
| Compound-201 | 780 ± 95 | 950 ± 115 |
Detailed Experimental Protocols
This assay assesses the direct binding of a compound to its target protein in a cellular context.[1][2] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1]
-
Cell Culture and Treatment:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treat the differentiated cells with 10 µM TD-1092, 10 µM Compound-201, or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Challenge and Lysis:
-
Harvest cells by gentle scraping and wash with PBS.
-
Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[1]
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble PKZ protein at each temperature point using a standard Western blot protocol with a primary antibody specific for PKZ.
-
Plot the relative band intensity against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tagg.[1] A positive shift in Tagg indicates target engagement.[1]
-
This experiment measures the direct downstream consequence of PKZ inhibition—the phosphorylation status of its substrate, Z-Factor.
-
Cell Stimulation and Lysis:
-
Culture and differentiate THP-1 cells as described in 4.1.1.
-
Pre-treat cells with 1 µM TD-1092, 1 µM Compound-201, or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to activate the PKZ pathway.[3]
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
-
Western Blot Protocol:
-
Determine protein concentration of lysates using a BCA assay.
-
Separate 20 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Z-Factor (p-Z-Factor) and total Z-Factor.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize the p-Z-Factor signal to the total Z-Factor signal for each sample.[4]
-
This method quantifies the effect of PKZ inhibition on the transcription of downstream target genes IL-6 and TNF-α.[5][6]
-
Cell Treatment and RNA Extraction:
-
Culture, differentiate, and pre-treat THP-1 cells with inhibitors as described in 4.2.1.
-
Stimulate cells with 1 µg/mL LPS for 4 hours.
-
Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[7]
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.[5]
-
This assay provides the final functional readout by measuring the quantity of secreted IL-6 and TNF-α protein, the end-products of the signaling pathway.[8]
-
Cell Culture and Supernatant Collection:
-
Culture, differentiate, and pre-treat THP-1 cells with inhibitors in a 96-well plate as described in 4.2.1.
-
Stimulate cells with 1 µg/mL LPS for 24 hours.[9]
-
Centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
-
ELISA Protocol:
-
Use commercial sandwich ELISA kits for human IL-6 and TNF-α, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[10]
-
Block the plate to prevent non-specific binding.[8]
-
Add diluted standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate to develop a colorimetric signal.[9]
-
Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. licorbio.com [licorbio.com]
- 5. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TD-1092: A Comparative Guide to Pan-IAP Degrading PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, TD-1092 has emerged as a potent pan-inhibitor of apoptosis (IAP) protein degrader. This guide provides an objective comparison of TD-1092 with other PROTACs and SMAC mimetics targeting the IAP family of proteins, supported by experimental data to inform research and development decisions.
Overview of TD-1092 and Comparator Compounds
TD-1092 is a heterobifunctional PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] This mechanism effectively removes key negative regulators of apoptosis, making it a promising strategy for cancer therapy. For a comprehensive benchmark, this guide will compare TD-1092 with other IAP-targeting molecules, including:
-
IAP-recruiting PROTACs: Other PROTACs that may utilize different E3 ligases (e.g., VHL) to degrade IAPs.
-
SMAC Mimetics: Small molecules that mimic the endogenous IAP antagonist SMAC/DIABLO, such as Birinapant, LCL161, and AZD5582. These compounds primarily function by inhibiting IAP activity and can also induce their auto-ubiquitination and degradation.
Comparative Analysis of Degradation Efficiency
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Degradation Efficiency (DC50) of IAP-Targeting Compounds
| Compound | Target Protein | DC50 (nM) | Cell Line | E3 Ligase Recruited | Reference |
| TD-1092 | cIAP1 | Not Reported | MCF7 | CRBN | [1] |
| cIAP2 | Not Reported | MCF7 | CRBN | [1] | |
| XIAP | Not Reported | MCF7 | CRBN | [1] | |
| Birinapant | cIAP1 | <1 (Kd) | Cell-free | IAP (self) | [2] |
| XIAP | 45 (Kd) | Cell-free | IAP (self) | [2] | |
| AZD5582 | cIAP1 | 15 (IC50) | Cell-free | IAP (self) | |
| cIAP2 | 21 (IC50) | Cell-free | IAP (self) | ||
| XIAP | 15 (IC50) | Cell-free | IAP (self) |
Note: The primary publication for TD-1092 demonstrates dose-dependent degradation via Western blot but does not provide specific DC50 values. The values for Birinapant and AZD5582 are binding affinities (Kd) or inhibitory concentrations (IC50) from cell-free assays, which are related to but not direct measures of cellular degradation potency.
Table 2: Maximum Degradation (Dmax) of IAP-Targeting Compounds
| Compound | Target Protein | Dmax (%) | Concentration | Cell Line | Reference |
| TD-1092 | cIAP1 | >90% | 1 µM | MCF7 | [1] |
| cIAP2 | >90% | 1 µM | MCF7 | [1] | |
| XIAP | >90% | 1 µM | MCF7 | [1] |
Note: Dmax values are estimated from Western blot data presented in the respective publications.
Mechanism of Action and Signaling Pathways
TD-1092 and other IAP-targeting PROTACs induce protein degradation through the ubiquitin-proteasome system. The degradation of IAPs has significant downstream effects on cell survival and apoptosis signaling pathways.
References
Safety Operating Guide
Proper Disposal Procedures for Photoconductor Drum TD1092
This guide provides essential safety and logistical information for the proper disposal of the photoconductor drum designated by Safety Data Sheet (SDS) No. DPC-1092. The following procedures are designed to ensure the safe handling and environmentally responsible disposal of this product for researchers, scientists, and drug development professionals.
The photoconductor drum, as described in its Safety Data Sheet, is not classified as a hazardous material under normal conditions of use.[1] The primary components consist of an aluminum drum substrate and a coating layer containing polycarbonate, OPC compound, and organic pigment.[1]
Disposal and Recycling Recommendations
The recommended method for disposal is to adhere to local, state, and federal environmental regulations.[1] Waste materials may be disposed of or incinerated in accordance with these regulations.[1] For environmentally friendly recycling, it is advisable to take the product and its packaging to an approved disposal or recycling facility.
Handling and Storage Prior to Disposal
No special handling procedures are required before disposal under normal use.[1] However, it is recommended to wash hands after handling.[1] For storage, keep the drum in a cool and dry place.[1]
Accidental Release and Emergency Procedures
In the event of accidental release, no special measures are necessary as it is not applicable with the intended use of the product.[1] The material does not present unusual fire or explosion hazards.[1] In case of fire, suitable extinguishing media include CO2, water, foam, and dry chemical.[1]
Quantitative Data Summary
No specific quantitative data for disposal is provided in the safety data sheet. The key information is summarized below.
| Property | Value |
| Hazardous Ingredients | None Present[1] |
| Stability | Stable[1] |
| Hazardous Reactions | None[1] |
| Hazardous Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO2)[1] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of the TD1092 photoconductor drum.
Caption: Disposal workflow for the this compound photoconductor drum.
References
Essential Safety and Handling Protocols for Photoconductor Drum TD1092 (DPC-1092)
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of the photoconductor drum unit identified as TD1092, also referenced by the Safety Data Sheet (SDS) number DPC-1092. The following procedural guidance is intended to directly address operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Based on the manufacturer's safety data sheet for DPC-1092, under normal conditions of intended use in Konica Minolta equipment, no special personal protective equipment is required. The product is a sealed aluminum drum with a coating layer and is not classified as a hazardous substance. However, in the event of damage to the unit which may expose internal components, or during non-standard handling procedures, the following precautionary measures are advised.
| Protective Equipment | Recommended Specifications |
| Eye Protection | Safety glasses are recommended if there is a potential for dust or particle generation from a damaged unit. |
| Hand Protection | Nitrile gloves are recommended to prevent skin contact with any potential residue from a damaged drum. |
| Respiratory Protection | Not required under normal use. If a unit is severely damaged and airborne particles are present, a dust mask may be used. |
| Lab Coat | A standard lab coat is recommended to protect clothing. |
Operational Handling and Storage
Handling:
-
Handle the drum unit by its designated handles or non-sensitive areas.
-
Avoid touching the photoconductive surface.
-
Protect the unit from direct sunlight and strong artificial light.
Storage:
-
Store in a cool, dry place.[1]
-
Keep the unit in its original packaging until ready for use.
-
Incompatible Products: None.[1]
Disposal Plan
Dispose of the used or damaged drum unit in accordance with all federal, state, and local environmental regulations.[1] Waste may be disposed of or incinerated under approved conditions.[1] Contact your institution's environmental health and safety office for specific guidance on electronic waste disposal.
Emergency Procedures: Damaged Photoconductor Drum
In the event that a photoconductor drum is damaged, leading to a potential release of internal contents, the following workflow should be initiated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
